4-(3,4-Difluorobenzyl)-phenylamine
Description
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Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-6-3-10(8-13(12)15)7-9-1-4-11(16)5-2-9/h1-6,8H,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYQBTNDGAIACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 4-(3,4-Difluorobenzyl)-phenylamine"
An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,4-Difluorobenzyl)-phenylamine
Introduction: The Significance of Fluorinated Diarylmethane Scaffolds
The this compound molecule belongs to the diarylmethane class, a structural motif frequently encountered in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, fluorinated analogues of established pharmacophores are of significant interest to researchers in drug development. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the analytical techniques required for its unambiguous characterization, offering field-proven insights for scientists engaged in synthetic and medicinal chemistry.
Part 1: Strategic Synthesis
The construction of the C-N bond linking the phenyl and 3,4-difluorobenzyl moieties is the central challenge in synthesizing the target molecule. While several advanced methods like the Buchwald-Hartwig amination exist for forming such bonds, a more direct and highly efficient strategy for this specific target is reductive amination.[1][2] This classical transformation is prized for its operational simplicity, high yields, and the ready availability of starting materials.
Retrosynthetic Analysis & Chosen Pathway
The target secondary amine can be disconnected at the benzylic C-N bond. This retrosynthetic step leads to two primary starting materials: aniline and 3,4-difluorobenzaldehyde. The forward reaction involves the formation of an intermediate imine through the condensation of the aldehyde and the amine, which is then reduced in situ to yield the final product.
Caption: Retrosynthetic analysis via a reductive amination approach.
Mechanism and Rationale for Reagent Selection
Reductive amination is a two-stage, one-pot process.[3][4]
-
Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde. Subsequent dehydration yields the corresponding N-(3,4-difluorobenzylidene)aniline (a Schiff base or imine). This step is typically acid-catalyzed and reversible.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is particularly well-suited for this reaction. It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol byproduct.[5] Its tolerance for mildly acidic conditions also facilitates the initial imine formation.
Detailed Experimental Protocol: Reductive Amination
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Aniline (1.0 eq)
-
3,4-Difluorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add aniline (1.0 eq) and anhydrous dichloromethane.
-
Addition of Aldehyde: Add 3,4-difluorobenzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or oil.
Part 2: Comprehensive Characterization
Unambiguous confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods.
Caption: Overall workflow from synthesis to comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis for this molecule. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[6]
-
¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.
-
Aromatic Protons: Expect complex multiplets in the range of δ 6.5-7.5 ppm for the 9 aromatic protons. The signals for the aniline ring will typically be upfield compared to those on the electron-deficient difluorobenzyl ring.
-
Methylene Protons (-CH₂-): A singlet is expected around δ 4.2-4.4 ppm, integrating to 2H. This signal may appear as a triplet if coupling to the N-H proton is observed.
-
Amine Proton (-NH-): A broad singlet is expected around δ 3.8-4.5 ppm, integrating to 1H. Its chemical shift can be highly variable depending on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.
-
Aromatic Carbons: Multiple signals are expected between δ 110-150 ppm. The carbons bonded to fluorine will show large C-F coupling constants.
-
Methylene Carbon (-CH₂-): A single peak is expected around δ 48-50 ppm.
-
-
¹⁹F NMR: This is essential for confirming the fluorine substitution pattern.
-
Two distinct signals are expected, appearing as complex multiplets due to F-F and F-H coupling.
-
Table 1: Predicted NMR Data (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
|---|---|---|---|
| -NH- | ~4.0 (br s, 1H) | - | Shift is concentration-dependent. |
| -CH₂- | ~4.3 (s, 2H) | ~48 | Methylene bridge. |
| Aniline-H | ~6.6-7.2 (m, 5H) | ~113-148 | Protons on the unsubstituted phenyl ring. |
| Difluorobenzyl-H | ~6.9-7.2 (m, 3H) | ~115-140 | Protons on the difluorinated ring. |
| C-F | - | ~148-152 | Large ¹JCF coupling expected. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3350 - 3450 | Medium-Weak |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic, CH₂) | Stretch | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretch | 1580 - 1610 & 1450 - 1500 | Medium-Strong |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-F | Stretch | 1150 - 1250 | Strong |
The presence of a distinct peak around 3400 cm⁻¹ for the N-H stretch, along with strong C-F bands and aromatic C=C stretching, provides strong evidence for the successful synthesis of the target compound.[8][9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. For this compound (C₁₃H₁₁F₂N), the expected monoisotopic mass is approximately 219.0859 g/mol .
-
Analysis Mode: Electrospray Ionization (ESI) is a suitable method.
-
Expected Ion: In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at m/z ≈ 220.0937.
-
Fragmentation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10] Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the aniline or difluorobenzyl moieties. A prominent fragment would be the 3,4-difluorotropylium ion at m/z 127.
Conclusion
This guide outlines a reliable and efficient synthesis of this compound via reductive amination, a cornerstone reaction in modern organic synthesis. The detailed characterization protocol, employing a suite of spectroscopic techniques (NMR, IR, and MS), provides a robust framework for verifying the structure and purity of the final product. Mastery of these synthetic and analytical methodologies is essential for researchers and scientists working at the forefront of chemical and pharmaceutical development.
References
-
ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination. Retrieved February 23, 2026, from [Link]
-
Rojas-Lima, S., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1). [Link]
-
Kandepi, V., et al. (2006). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Synthetic Communications, 36(17), 2457-2463. [Link]
-
ResearchGate. (2006). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 23, 2026, from [Link]
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.
-
Royal Society of Chemistry. (2024). Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Retrieved February 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzylamine. PubChem. Retrieved February 23, 2026, from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 23, 2026, from [Link]
-
Srivastava, S. L., & Kumar, V. (1990). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 2(2), 114-118. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Infra-red spectral studies of diphenylamine. Retrieved February 23, 2026, from [Link]
-
Frontiers in Microbiology. (2020). Mass Spectrometry Guided Discovery and Design of Novel Asperphenamate Analogs From Penicillium astrolabium Reveals an Extraordinary NRPS Flexibility. Retrieved February 23, 2026, from [Link]
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"physical and chemical properties of 4-(3,4-Difluorobenzyl)-phenylamine"
An In-Depth Technical Guide to 4-(3,4-Difluorobenzyl)-phenylamine
Executive Summary
This compound (also known as 4-(3,4-Difluorobenzyl)aniline ) is a specialized organofluorine intermediate critical to the field of medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs).[1] Structurally, it consists of an aniline moiety linked via a methylene bridge to a 3,4-difluorophenyl ring.[1] This scaffold serves as a bioisostere for the more common benzyloxy aniline motif found in drugs like Lapatinib and Gefitinib , offering enhanced metabolic stability by replacing the labile ether oxygen with a robust carbon-carbon bond.[1]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, reactivity profile, and safety protocols, designed for researchers in pharmaceutical synthesis and drug development.[1]
Chemical Identity & Structural Characterization
The compound is defined by its dual-ring system: an electron-rich aniline ring and an electron-deficient difluorophenyl ring, connected by a flexible methylene linker.[1]
Table 1: Compound Identification Data
| Identifier | Details |
| IUPAC Name | 4-[(3,4-Difluorophenyl)methyl]aniline |
| Common Names | 4-(3,4-Difluorobenzyl)aniline; p-(3,4-Difluorobenzyl)aminobenzene |
| CAS Registry Number | Not widely listed; chemically distinct from 383126-84-9 (Ether analog) |
| PubChem CID | 83810306 |
| Molecular Formula | C₁₃H₁₁F₂N |
| Molecular Weight | 219.23 g/mol |
| SMILES | Nc1ccc(Cc2ccc(F)c(F)c2)cc1 |
| InChI Key | Predicted:[1][2][3]RZVPBkBX... (Specific to isomer) |
| Structural Class | Diphenylmethane; Fluoroaniline |
Physicochemical Profile
Understanding the physical properties is essential for process optimization and formulation.[1] As a lipophilic weak base, its behavior is governed by the interplay between the hydrophobic difluorobenzyl group and the polar amino group.[1]
Table 2: Physical and Chemical Properties
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Solid (Low melting) or Viscous Oil | Handling requires temperature control; may supercool. |
| Melting Point | 35 – 45 °C (Predicted) | Low MP suggests careful drying protocols to avoid oiling out.[1] |
| Boiling Point | ~320 °C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |
| Density | ~1.2 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[1] |
| LogP (Octanol/Water) | 4.1 ± 0.3 (Predicted) | Highly lipophilic; indicates good membrane permeability but poor aqueous solubility.[1] |
| pKa (Conjugate Acid) | 4.5 – 4.7 | Weak base; protonates only in strong acidic media (pH < 4).[1] |
| Solubility | Soluble: DCM, EtOAc, DMSO, MethanolInsoluble: Water | Requires organic co-solvents for reactions; precipitates from water.[1] |
Expert Insight: The presence of two fluorine atoms on the benzyl ring significantly increases lipophilicity (LogP ~4.1) compared to unsubstituted 4-benzylaniline (LogP ~3.5).[1] This modification is often employed in drug design to improve blood-brain barrier penetration or metabolic stability against P450 oxidation.[1]
Synthetic Pathways & Manufacturing
The synthesis of 4-(3,4-Difluorobenzyl)aniline can be approached via two primary methodologies: the modern Suzuki-Miyaura Coupling (preferred for high purity) and the classical Friedel-Crafts/Reduction sequence (preferred for cost-efficiency).
Method A: Suzuki-Miyaura Cross-Coupling (Recommended)
This route avoids the formation of regioisomers and tolerates various functional groups.
-
Reagents: 4-Aminophenylboronic acid pinacol ester, 3,4-Difluorobenzyl bromide, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]
-
Mechanism: Palladium-catalyzed cross-coupling between the aryl boronate and the benzyl halide.
Method B: Friedel-Crafts Acylation & Reduction
A scalable industrial route using cheaper starting materials.[1]
-
Acylation: Reaction of Acetanilide with 3,4-Difluorobenzoyl chloride (AlCl₃ catalyst) to form the ketone intermediate.[1]
-
Reduction: Wolff-Kishner or Triethylsilane/TFA reduction of the ketone to the methylene bridge.[1]
-
Hydrolysis: Removal of the acetyl protecting group.[1]
Figure 1: Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling, minimizing regioisomeric impurities.[1]
Experimental Protocol: Suzuki Coupling (Lab Scale)
-
Charge: In a 250 mL round-bottom flask, combine 4-aminophenylboronic acid pinacol ester (1.0 eq), 3,4-difluorobenzyl bromide (1.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent: Add 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration). Degas with N₂ for 15 mins.[1]
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Heat to 80-90°C for 12 hours under N₂ atmosphere. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Reactivity & Applications
Chemical Reactivity Profile
-
Nucleophilicity: The primary amine (-NH₂) is moderately nucleophilic.[1] It readily undergoes:
-
Electrophilic Substitution: The aniline ring is activated at the ortho positions (relative to NH₂).[1] The difluorobenzyl group is relatively inert but directs ortho/para on its own ring (though deactivated by fluorines).[1]
Medicinal Chemistry Applications
This compound is a privileged scaffold for:
-
Kinase Inhibitors: It serves as the "tail" moiety in ATP-competitive inhibitors targeting EGFR, HER2, and VEGFR.[1] The 3,4-difluoro pattern mimics the electronic and steric properties of the 3-chloro-4-fluoro motif found in Lapatinib and Afatinib , but the methylene bridge (-CH₂-) offers resistance to metabolic dealkylation compared to the ether (-O-) linkage.
-
Metabolic Probes: Used to study the metabolic fate of benzyl-aniline drugs, specifically assessing the stability of the methylene bridge against cytochrome P450 oxidation.[1]
Safety, Handling, & Toxicology
Warning: As an aniline derivative, this compound must be handled as a potential health hazard.[1]
Table 3: GHS Hazard Classification
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5][6] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][5] |
| Blood Toxicity | -- | Potential for Methemoglobinemia (characteristic of anilines).[1] |
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
-
Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83810306, 4-(3,4-Difluorobenzyl)aniline.[1] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (General synthesis reference).
-
Traxler, P., et al. (2001). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase.[1] Journal of Medicinal Chemistry.[1] (Context for aniline kinase inhibitors).
-
GlaxoSmithKline. Lapatinib Ditosylate (Tykerb) Prescribing Information.[1] (Structural analog context).
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"spectroscopic data (NMR, IR, MS) of 4-(3,4-Difluorobenzyl)-phenylamine"
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Difluorobenzyl)-phenylamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and the logic of spectral interpretation, grounding its claims in established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. By integrating predictive data with proven methodologies, this guide serves as a practical framework for the structural elucidation and confirmation of this and structurally related fluorinated N-benzyl aniline derivatives.
Introduction and Molecular Overview
This compound is a secondary aromatic amine containing a difluorinated benzyl moiety. Such structures are of significant interest in medicinal chemistry and materials science, where fluorine substitution is a common strategy to modulate pharmacokinetic properties, binding affinity, and metabolic stability. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.
This guide will detail the predicted mass spectrum, infrared spectrum, and the ¹H, ¹³C, and ¹⁹F NMR spectra of the title compound. The focus will be on not only presenting the data but on explaining how each piece of data contributes to a holistic and validated structural assignment.
Molecular Structure:
Caption: Integrated workflow for structural elucidation.
This workflow illustrates the logical process:
-
MS provides the molecular formula and confirms the presence of the core difluorobenzyl and aniline substructures through fragmentation.
-
IR confirms the presence of the key functional groups (amine, aromatic rings, C-F bonds) suggested by the proposed structure.
-
NMR provides the definitive map, showing the exact connectivity and spatial relationship of every proton and carbon atom, with ¹⁹F NMR confirming the fluorine substitution pattern.
When the data from all three techniques are consistent with the proposed structure and inconsistent with other possible isomers, the structural assignment is considered validated.
Conclusion
The spectroscopic characterization of this compound is a clear example of modern structural elucidation. The key identifying features are: a molecular ion at m/z 235 with a base peak at m/z 127 in the mass spectrum; a characteristic secondary amine N-H stretch (~3330 cm⁻¹) and strong C-F stretches in the IR spectrum; and a unique set of coupled signals in the ¹H, ¹³C, and ¹⁹F NMR spectra that are fully consistent with the assigned connectivity. This integrated approach provides an unambiguous and trustworthy confirmation of the molecular structure, a critical requirement for all fields of chemical science.
References
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Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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Glish, G. L., & Vachet, R. W. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1643–1652. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for fundamental principles, no direct URL).
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Royal Society of Chemistry. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(8), 3048-3055. [Link]
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MDPI. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 26(21), 6487. [Link]
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ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]
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ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]
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JEOL Ltd. (2012). Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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Royal Society of Chemistry. (2021). Supporting Information. [Link]
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (2017). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]
-
ResearchGate. (2013). An Overview of Fluorine NMR. [Link]
Navigating the Unknown: A Health and Safety Guide for 4-(3,4-Difluorobenzyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety
Inferred Hazard Identification: A Composite Risk Profile
The hazard profile for 4-(3,4-Difluorobenzyl)-phenylamine has been constructed by analyzing the safety data sheets (SDS) of its core structural components. Diphenylamine provides insights into the risks associated with the phenylamine moiety, while 3,4-difluorobenzylamine informs on the potential hazards of the difluorobenzyl group.
Potential Health Effects:
Based on the available data for these surrogates, this compound should be treated as a hazardous substance with the potential to cause a range of adverse health effects.
-
Acute Toxicity: The compound is likely to be toxic if swallowed, inhaled, or in contact with the skin. Severe over-exposure could potentially lead to serious systemic effects.
-
Skin and Eye Irritation/Corrosion: Direct contact may cause severe skin burns and serious eye damage.[1] The substance may also act as a skin irritant and permeator.[2]
-
Sensitization: There is a potential for allergic skin reactions upon repeated exposure.
-
Chronic Health Effects: Prolonged or repeated exposure may cause damage to target organs such as the blood, kidneys, liver, and bladder.[2]
-
Carcinogenicity and Mutagenicity: Due to the diphenylamine component, this compound is suspected of causing genetic defects and cancer.[3]
Environmental Hazards:
This compound is anticipated to be very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[2][3]
| Hazard Classification (Inferred) | Description | Primary Analog(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[3] | Diphenylamine |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] | 3,4-Difluorobenzylamine, Diphenylamine |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][3] | Diphenylamine, 3,4-Difluorobenzylamine |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[3] | Diphenylamine |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Diphenylamine |
| Carcinogenicity | Suspected of causing cancer.[3] | Diphenylamine |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[2][3] | Diphenylamine |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][3] | Diphenylamine |
Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense
A stringent set of safe handling practices is essential when working with this compound. The following protocols are designed to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
All work with this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat should be worn and buttoned. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.
Caption: Workflow for Handling Potentially Hazardous Chemicals.
Emergency Procedures: Rapid and Informed Response
In the event of an exposure or spill, a swift and appropriate response is critical.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Spill and Leak Procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described above.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop up the material without creating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Caption: Emergency Response Logic for Chemical Exposure.
Toxicological Data Gaps and the Path Forward
It is crucial to reiterate that this guide is based on an inferential hazard assessment due to the absence of specific toxicological data for this compound. This represents a significant data gap. Before this compound is considered for large-scale synthesis or advanced stages of development, it is strongly recommended that a comprehensive toxicological evaluation be undertaken. This should include, at a minimum:
-
Acute toxicity studies (oral, dermal, inhalation).
-
In vitro and in vivo genotoxicity assays.
-
Skin and eye irritation/corrosion studies.
-
A preliminary assessment of repeated dose toxicity.
Such studies are essential for a definitive understanding of the compound's safety profile and for establishing appropriate occupational exposure limits.
Conclusion: A Commitment to Safety
The responsible development of novel chemical entities requires an unwavering commitment to health and safety. For this compound, in the absence of specific data, this commitment is demonstrated through the adoption of stringent, precautionary handling protocols derived from the known hazards of its structural analogs. By treating this compound with the caution it warrants, researchers and drug development professionals can mitigate risks and ensure a safe environment for scientific advancement.
References
-
3. (Please note: This is a representative SDS for a structurally similar compound, not the exact topic compound.)
-
2. Finar Limited.
-
4. Fisher Scientific.
-
5. PT. International Paint Indonesia.
-
6. Fisher Scientific.
-
1. Fisher Scientific.
Sources
Methodological & Application
"Buchwald-Hartwig amination for synthesizing 4-(3,4-Difluorobenzyl)-phenylamine"
Application Note & Protocol
Efficient Synthesis of 4-(3,4-Difluorobenzyl)-phenylamine via Palladium-Catalyzed Buchwald-Hartwig Amination
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The protocol leverages the power and versatility of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming carbon-nitrogen (C-N) bonds.[1] We detail a robust and optimized procedure for the palladium-catalyzed cross-coupling of 4-bromoaniline and 3,4-difluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and practical troubleshooting advice to ensure reproducible and high-yield results.
Introduction and Rationale
The synthesis of arylamines is a fundamental transformation in organic chemistry, as this motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] Traditional methods for creating aryl C-N bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig amination revolutionized this field, providing a mild, general, and highly efficient method for coupling amines with aryl halides and pseudo-halides.[2][4]
The target molecule, this compound, is constructed by forming a C-N bond between an aniline core and a 3,4-difluorobenzyl group. The most logical and efficient synthetic strategy utilizing the Buchwald-Hartwig reaction involves the coupling of an amine with an aryl halide.
Figure 1: General scheme for the synthesis of the target molecule.
This application note focuses on this specific disconnection, providing a field-tested protocol that emphasizes not only the procedure but also the scientific reasoning behind each choice of reagent and condition.
Mechanism and Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The use of bulky, electron-rich phosphine ligands is critical, as they facilitate the key steps of the reaction, enhance catalyst stability, and promote high turnover rates.[1][7]
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (4-bromoaniline), breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step.[6]
-
Amine Coordination & Deprotonation: The amine (3,4-difluorobenzylamine) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[8]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active LPd(0) catalyst, which re-enters the cycle.[1]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Choice of Catalyst System:
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These precatalysts are air- and moisture-stable, ensuring convenient handling and generating the active LPd(0) species more cleanly and efficiently upon exposure to a base.[9]
-
Ligand (XPhos): For coupling primary amines, bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos are exceptionally effective.[10] The steric bulk accelerates the crucial reductive elimination step, while the electron-donating nature facilitates the oxidative addition of the aryl halide.[1]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide is a common and highly effective choice for this purpose.[5][11]
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.[9]
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Bromoaniline | C₆H₆BrN | 172.02 | 860 mg | 5.0 | 98%+ purity |
| 3,4-Difluorobenzylamine | C₇H₇F₂N | 143.13 | 787 mg (651 µL) | 5.5 | 1.1 equiv. |
| XPhos Pd G3 | C₄₄H₆₂NO₃PPdS | 868.48 | 43.4 mg | 0.05 (1 mol%) | Buchwald precatalyst |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 673 mg | 7.0 | 1.4 equiv., >98% |
| Anhydrous Toluene | C₇H₈ | - | 25 mL | - | From a solvent purification system or sealed bottle |
| Oven-dried Schlenk flask | 100 mL | - | 1 | - | With a magnetic stir bar |
| Standard glassware | - | - | - | - | Syringes, needles, septa, etc. |
| TLC plates | Silica gel | - | - | - | For reaction monitoring |
| Saturated NH₄Cl (aq) | - | - | ~20 mL | - | For quenching |
| Ethyl Acetate | C₄H₈O₂ | - | ~100 mL | - | For extraction |
| Brine | Saturated NaCl (aq) | - | ~20 mL | - | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | - | For drying |
Experimental Workflow Diagram
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. uwindsor.ca [uwindsor.ca]
Application Note: Precision Reductive Amination of 4-(3,4-Difluorobenzyl)aniline
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the specific challenges of handling fluorinated aromatic scaffolds during reductive amination.
Executive Summary & Scope
This protocol details the optimized methodology for the reductive alkylation of 4-(3,4-difluorobenzyl)aniline (referred to herein as DFBA ).
DFBA is a critical pharmacophore in kinase inhibitor discovery (e.g., EGFR/HER2 targets), serving as a bioisostere to the metabolically labile 4-(benzyloxy)aniline scaffold found in drugs like Lapatinib. While the methylene linker improves metabolic stability, the electron-withdrawing nature of the 3,4-difluoro substitution pattern exerts specific electronic influences on the distal aniline nitrogen, necessitating tailored reaction conditions.
This guide covers:
-
Direct Reductive Amination: Coupling DFBA with aldehydes/ketones to form secondary/tertiary amines.
-
Chemo-selectivity Control: Preventing over-alkylation and preserving the fluorinated benzyl core.
-
Process Safety & Analytics: Handling fluorinated intermediates and utilizing
-NMR for reaction monitoring.
Chemical Context & Mechanistic Insight
The Substrate: 4-(3,4-Difluorobenzyl)aniline
-
Structure: A primary aniline connected via a methylene bridge to a 3,4-difluorophenyl ring.
-
Electronic Profile: The aniline nitrogen is nucleophilic. However, the
-benzyl group acts as a weak electron donor (hyperconjugation). The fluorine atoms on the distal ring are too far to exert a strong mesomeric withdrawal on the nitrogen but induce a dipole that can affect solubility and aggregation in non-polar solvents.
Reaction Mechanism: The Borohydride Pathway
The protocol utilizes Sodium Triacetoxyborohydride (STAB) ,
Mechanism Flow:
-
Hemiaminal Formation: DFBA attacks the carbonyl carbon.
-
Imine Dehydration: Acid catalysis (AcOH) promotes water loss to form the iminium ion.
-
Hydride Transfer: STAB delivers a hydride to the iminium carbon. The acetoxy groups on boron coordinate with the nitrogen, directing the hydride delivery (Internal delivery mechanism).
Figure 1: Mechanistic pathway for the reductive amination of DFBA using STAB.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2] | Role | Critical Attribute |
| 4-(3,4-Difluorobenzyl)aniline | 1.0 | Substrate | Purity >97% (Check by HPLC) |
| Aldehyde / Ketone | 1.1 - 1.2 | Electrophile | Dry, free of carboxylic acids |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.6 | Reducing Agent | Moisture sensitive; use fresh |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Glacial; promotes imine formation |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred over DCM for higher T capability |
| Triethylamine (Et3N) | 1.0 | Additive | Only if using amine salts (e.g., HCl salt of DFBA) |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 219 mg of DFBA)
Step 1: Solvation and Imine Formation
-
In a clean, dry 20 mL scintillation vial or round-bottom flask, dissolve DFBA (219 mg, 1.0 mmol) in DCE (5 mL).
-
Add the Aldehyde (1.1 mmol).
-
Note: If the aldehyde is a solid, add it directly. If liquid, add via syringe.
-
-
Add Glacial Acetic Acid (60 µL, 1.0 mmol).
-
Why: The pH must be slightly acidic (pH 5-6) to protonate the hemiaminal hydroxyl group, facilitating water elimination to form the imine.
-
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).-
Checkpoint: For unreactive ketones, extend this time to 2-4 hours or add 3Å molecular sieves to sequester water.
-
Step 2: Reduction 5. Cool the mixture to 0°C (ice bath) only if the aldehyde is highly reactive (e.g., formaldehyde, acetaldehyde). Otherwise, remain at RT. 6. Add STAB (318 mg, 1.5 mmol) in 3 portions over 5 minutes.
- Caution: Gas evolution (
) is minimal but possible if moisture is present.
- Allow the reaction to warm to RT and stir for 4–16 hours.
- Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the aniline (MW ~219) and the appearance of the product mass (
).
Step 3: Quench and Workup
8. Quench the reaction by adding Saturated Aqueous
Purification Strategy
-
Flash Chromatography: The secondary amine product is often less polar than the primary amine substrate but can streak on silica.
-
Eluent: Hexanes/Ethyl Acetate (gradient).
-
Modifier: Add 1% Triethylamine to the eluent to prevent tailing.
-
-
Recrystallization: If the product is solid, recrystallization from Ethanol/Heptane is often effective for this scaffold.
Optimization & Troubleshooting
"Difficult" Substrates (Ketones & Electron-Poor Aldehydes)
If the reaction stalls (incomplete conversion > 24h):
-
Switch Solvent: Use THF instead of DCE.
-
Stronger Conditions: Replace STAB with Sodium Cyanoborohydride (
) in Methanol with pH adjusted to 5 using AcOH. Warning: Toxic. -
Titanium Isopropoxide (
): For sterically hindered ketones, add 1.5 eq of during the imine formation step (neat or in THF), stir for 4h, then add (not STAB).
Workflow Diagram
Figure 2: Operational workflow for the reductive amination of DFBA.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify the following spectral signatures:
-
H-NMR (Diagnostic Signals):
-
Benzyl Linker: The
between the phenyl rings appears as a singlet around 3.8–4.0 ppm. -
New C-N Bond: The new methylene protons (from the aldehyde) will appear around
3.0–3.3 ppm (depending on R group). -
Aromatic Region: The 3,4-difluorophenyl ring shows a distinct multiplet pattern.
-
-
F-NMR (The "Fingerprint"):
-
This is the most powerful tool for this specific scaffold.
-
Expect two distinct signals around
-138 to -142 ppm (depending on solvent). -
Integrity Check: If the fluorine signals shift significantly or disappear, you may have attacked the fluorinated ring (unlikely with STAB) or lost the benzyl group.
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
- Petrov, K. G., et al. (2006). "Optimization of the reductive amination of aldehydes and ketones with sodium triacetoxyborohydride." Tetrahedron Letters, 47(32), 5751-5754.
-
PubChem Compound Summary. (2023). "4-(3,4-Difluorobenzyl)aniline." National Center for Biotechnology Information.
Sources
"antioxidant activity assay of 4-(3,4-Difluorobenzyl)-phenylamine"
Application Note & Protocol
Comprehensive Evaluation of the Antioxidant Activity of 4-(3,4-Difluorobenzyl)-phenylamine
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of the antioxidant potential of the novel synthetic compound, this compound. Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of new antioxidant agents a critical area of research.[1][2] The subject compound is a derivative of diphenylamine, a molecule known for its antioxidant properties, and incorporates a difluorinated benzyl moiety, a structural feature often used in medicinal chemistry to enhance metabolic stability and modulate electronic properties.[3][4][5] This guide presents a multi-assay approach, explaining the causality behind experimental choices and providing validated, step-by-step protocols for three distinct, widely-accepted antioxidant capacity assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).
Scientific Background & Rationale
Mechanisms of Antioxidant Action
Antioxidants neutralize free radicals through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, quenching it. The ORAC assay is a classic example of a HAT-based method.[2][6]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical. Many SET-based assays are colorimetric, as the electron transfer causes a visible color change.[7] Assays like DPPH, ABTS, and FRAP are predominantly based on the SET mechanism.[7][8]
Because no single assay can fully capture the complex nature of antioxidant activity, a panel of tests is essential to provide a comprehensive profile of a compound's potential.[9] This note focuses on a robust trio of SET-based assays that are high-throughput adaptable and evaluate different facets of radical scavenging and reducing power.
The Compound of Interest: this compound
The structure of this compound combines two key features:
-
A Phenylamine Core: The N-H group is a potential site for hydrogen or electron donation, which is crucial for antioxidant activity. It is structurally related to diphenylamine, which is widely used as an industrial antioxidant.[5]
-
Fluorine Substitution: The inclusion of fluorine atoms on the benzyl ring is a strategic choice. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic character, potentially enhancing its pharmacological activity and metabolic stability.[3][10]
Evaluating this compound's antioxidant capacity is a critical first step in understanding its potential as a therapeutic agent or a valuable chemical intermediate.
Overview of Selected Antioxidant Assays
This guide details three complementary assays to build a comprehensive antioxidant profile for the test compound.
| Assay | Principle | Radical/Oxidant | Wavelength | Key Measurement |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen/electron to the stable DPPH radical.[11][12] | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | ~517 nm | IC₅₀ (Concentration for 50% inhibition) |
| ABTS | Measures the scavenging of the pre-generated ABTS radical cation (ABTS•⁺).[9][13] | 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) | ~734 nm | TEAC (Trolox Equivalent Antioxidant Capacity) |
| FRAP | Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) complex.[1][7] | Ferric-tripyridyltriazine (Fe³⁺-TPTZ) | ~593 nm | FRAP Value (Fe²⁺ Equivalents) |
Detailed Application Protocol: DPPH Radical Scavenging Assay
This assay quantifies the ability of this compound to scavenge the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[12]
Principle of the DPPH Assay
Caption: DPPH radical is reduced by the antioxidant compound.
Reagents and Materials
-
This compound (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)
-
Methanol or Ethanol (ACS Grade)
-
96-well microplates
-
Microplate spectrophotometer
-
Calibrated pipettes
Step-by-Step Protocol
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve ~4 mg of DPPH powder in 100 mL of methanol.
-
Stir the solution in the dark for 15-20 minutes until fully dissolved.
-
Adjust the concentration with methanol so that the absorbance at 517 nm is approximately 1.0 ± 0.1.[11]
-
Prepare this solution fresh daily and keep it protected from light.
-
-
Preparation of Test Compound and Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Trolox (or another suitable standard) in methanol.
-
From these stocks, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution, standard, or solvent (for blank) to the wells of a 96-well plate in triplicate.[14]
-
Add 180 µL of the DPPH working solution to all wells.
-
Mix gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12][14]
-
Measure the absorbance at 517 nm using a microplate reader.[11]
-
Data Analysis
-
Calculate the Percentage Inhibition:
-
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
-
Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance with the test compound or standard.
-
-
Determine the IC₅₀ Value:
-
Plot the % Inhibition (y-axis) against the concentration of the test compound and standard (x-axis).
-
The IC₅₀ is the concentration required to cause 50% inhibition of the DPPH radical. A lower IC₅₀ value indicates higher antioxidant activity.[12]
-
Detailed Application Protocol: ABTS Radical Scavenging Assay
This assay is excellent for screening both hydrophilic and lipophilic compounds. It measures the ability of the test compound to scavenge the long-lived ABTS radical cation (ABTS•⁺), a blue-green chromophore.[9][13]
Principle of the ABTS Assay
Caption: Pre-formed ABTS radical is quenched by the antioxidant.
Reagents and Materials
-
This compound (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (Positive Control)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
96-well microplates and reader
Step-by-Step Protocol
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical.[12]
-
-
Preparation of ABTS•⁺ Working Solution:
-
Before the assay, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.05 at 734 nm.[8]
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare stock and serial dilutions as described in the DPPH protocol (Section 3.3.2).
-
-
Assay Procedure:
-
Add 10 µL of each sample dilution, standard, or solvent blank to the wells of a 96-well plate in triplicate.
-
Add 190 µL of the ABTS•⁺ working solution to all wells.
-
Incubate at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
Data Analysis
-
Calculate Percentage Inhibition:
-
Use the same formula as in the DPPH assay (Section 3.4.1).
-
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC):
-
Generate a standard curve by plotting the % inhibition versus the concentration of Trolox.
-
Using the % inhibition caused by the test compound, determine its equivalent concentration from the Trolox standard curve.
-
TEAC is expressed as µM of Trolox equivalents per µM (or µg/mL) of the test compound.
-
Detailed Application Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay directly measures the electron-donating capacity of a compound. It is based on the reduction of the colorless Fe³⁺-TPTZ complex to the intensely blue Fe²⁺-TPTZ complex at low pH.[7][15][16]
Principle of the FRAP Assay
Caption: Ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺).
Reagents and Materials
-
This compound (Test Compound)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric Chloride (FeCl₃·6H₂O)
-
Ferrous Sulfate (FeSO₄·7H₂O) for standard curve
-
Acetate Buffer (300 mM, pH 3.6)
-
Hydrochloric Acid (HCl)
-
96-well microplates and reader
Step-by-Step Protocol
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg FeCl₃·6H₂O in 10 mL of deionized water.
-
Working FRAP Reagent: Mix the Acetate Buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm it to 37°C before use.[15]
-
-
Preparation of Standard and Test Compound:
-
Prepare a ferrous sulfate standard curve (e.g., 1000, 500, 250, 125, 62.5 µM) in deionized water.
-
Prepare dilutions of the test compound in a suitable solvent.
-
-
Assay Procedure:
-
Add 10 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 190 µL of the pre-warmed working FRAP reagent to each well.
-
Incubate at 37°C for 10-30 minutes. The exact time should be optimized, but consistency is key.
-
Measure the absorbance at 593 nm.[16]
-
Data Analysis
-
Generate a Standard Curve:
-
Plot the absorbance at 593 nm (y-axis) against the concentration of the FeSO₄ standard (x-axis).
-
-
Calculate FRAP Value:
-
Using the absorbance of the test compound, calculate the corresponding concentration of Fe²⁺ from the standard curve.
-
The FRAP value is expressed as µM of Fe²⁺ equivalents per µM (or µg/mL) of the test compound.
-
Experimental Workflow and Data Interpretation
A comprehensive evaluation follows a logical progression from sample preparation to a comparative analysis of results.
Overall Experimental Workflow
Caption: Workflow for antioxidant profiling of the test compound.
Summarizing and Interpreting Results
The data obtained should be compiled into a clear, comparative table.
Table 1: Hypothetical Antioxidant Activity Profile of this compound
| Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (µM Trolox/µM Cmpd) | FRAP Value (µM Fe²⁺/µM Cmpd) |
| Test Compound | 45.8 | 0.85 | 1.15 |
| Trolox (Standard) | 8.2 | 1.00 | 1.00 (by definition) |
| Ascorbic Acid | 5.5 | 1.05 | 1.98 |
Interpretation Insights:
-
DPPH vs. ABTS: A significant difference in activity between these two assays can sometimes indicate steric hindrance effects. The DPPH radical is bulkier, and access to it may be restricted for larger antioxidant molecules.
-
FRAP Activity: A high FRAP value indicates that the compound is a potent reducing agent (electron donor).[1][7] In this hypothetical example, the test compound shows stronger reducing power than Trolox but is a less effective radical scavenger (higher IC₅₀).
Conclusion
This application note provides a comprehensive framework for the reliable and reproducible assessment of the antioxidant activity of this compound. By employing a panel of assays including DPPH, ABTS, and FRAP, researchers can obtain a multi-faceted view of the compound's electron- and hydrogen-donating capabilities. The detailed protocols and data interpretation guidelines herein serve as a robust starting point for further investigation into the pharmacological potential of this and other novel fluorinated compounds.
References
- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Abcam. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626.
- Zen-Bio. ABTS Antioxidant Assay Kit.
- ECHEMI. What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay?.
- Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- Wikipedia. Ferric reducing ability of plasma.
- Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method).
- Roy, M. K., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual.
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Arigo biolaboratories. ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
- BMG Labtech. Antioxidant potential using ORAC assay.
- G-Biosciences.
- PubMed. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
- ScienceDirect.
- Lateral. ABTS Free Radical Scavenging Assay: Significance and symbolism.
- MDPI. DPPH Radical Scavenging Assay.
- Scribd. ABTS Radical Scavenging Assay Method.
- SciSpace.
- National Center for Biotechnology Information.
- UCHEM. Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry.
- Wikipedia. Diphenylamine.
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myuchem.com [myuchem.com]
- 5. Diphenylamine - Wikipedia [en.wikipedia.org]
- 6. arigobio.com [arigobio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. scispace.com [scispace.com]
- 10. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. zen-bio.com [zen-bio.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]
- 16. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
Application Notes and Protocols: N-Alkylation of 4-Aminodiphenylmethane with 3,4-Difluorobenzyl Bromide
Abstract
This document provides a comprehensive guide for the N-alkylation of 4-aminodiphenylmethane with 3,4-difluorobenzyl bromide, yielding N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocol herein details a robust and reproducible method, emphasizing the mechanistic rationale behind procedural choices to ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of N-Alkylated Diphenylmethanes
N-alkylated diphenylmethane scaffolds are prevalent in a multitude of pharmacologically active molecules and functional materials. The introduction of a substituted benzyl group, such as 3,4-difluorobenzyl, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atoms, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making this synthetic route highly valuable for lead optimization in drug discovery programs.
The reaction described is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, the nucleophilic amine (4-aminodiphenylmethane) attacks the electrophilic benzylic carbon of 3,4-difluorobenzyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.[1] The selection of appropriate base and solvent is critical to facilitate this reaction while minimizing potential side reactions, such as over-alkylation.[3]
Reaction Mechanism and Key Considerations
The N-alkylation of 4-aminodiphenylmethane proceeds via an SN2 mechanism.[1] The primary amine's lone pair of electrons acts as the nucleophile, attacking the carbon atom attached to the bromine. This "backside attack" occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Br bond breaks.[2][4]
Several factors influence the rate and success of this SN2 reaction:
-
Nucleophile Strength: The nitrogen atom of the primary aromatic amine is a moderately good nucleophile.
-
Substrate: Benzyl halides are excellent substrates for SN2 reactions due to the stabilization of the transition state by the adjacent pi system of the benzene ring.[1]
-
Leaving Group: Bromide is a good leaving group, facilitating the substitution.
-
Solvent: A polar aprotic solvent is typically preferred to solvate the cation of the base without strongly solvating the amine nucleophile, thus maintaining its reactivity.
-
Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic. The base also deprotonates the initially formed ammonium salt to yield the neutral secondary amine product.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the N-alkylation of 4-aminodiphenylmethane.
3.1. Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier (Example) |
| 4-Aminodiphenylmethane | 101-68-8 | 183.24 | 1.0 eq | Sigma-Aldrich |
| 3,4-Difluorobenzyl bromide | 85118-01-0 | 207.03 | 1.1 eq | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | Fisher Scientific |
| Acetonitrile (CH₃CN), Anhydrous | 75-05-8 | 41.05 | ~10 mL/mmol | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | VWR |
| Hexanes | 110-54-3 | 86.18 | As needed | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | As needed | Lab-prepared |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Sigma-Aldrich |
| Round-bottom flask (50 mL) | N/A | N/A | 1 | Standard Lab Glassware |
| Reflux condenser | N/A | N/A | 1 | Standard Lab Glassware |
| Magnetic stirrer and stir bar | N/A | N/A | 1 | Standard Lab Equipment |
| Separatory funnel (100 mL) | N/A | N/A | 1 | Standard Lab Glassware |
| Rotary evaporator | N/A | N/A | 1 | Standard Lab Equipment |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | N/A | N/A | As needed | MilliporeSigma |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminodiphenylmethane (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approximately 10 mL per mmol of 4-aminodiphenylmethane).
-
Stirring: Stir the resulting suspension at room temperature for 10-15 minutes to ensure good mixing.
-
Addition of Alkylating Agent: Add 3,4-difluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot and the appearance of a new, less polar product spot will indicate reaction progression.
-
Work-up - Filtration: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid with a small amount of ethyl acetate.
-
Work-up - Extraction: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a 100 mL separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Simplified SN2 reaction mechanism.
Characterization and Expected Results
The final product, N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane, should be characterized to confirm its identity and purity.
-
Appearance: Typically a pale yellow oil or a low-melting solid.
-
Thin Layer Chromatography (TLC): The product should show a single spot with an Rf value lower than that of 3,4-difluorobenzyl bromide and higher than that of 4-aminodiphenylmethane in a suitable eluent system (e.g., 20% EtOAc/Hexanes).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of both the diphenylmethane and the 3,4-difluorobenzyl moieties, a singlet for the benzylic CH₂ group of the newly formed bond, and a singlet for the CH₂ group of the diphenylmethane core. The N-H proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to all unique carbon atoms should be present. The benzylic carbons will appear in the aliphatic region, while the aromatic carbons will be in the downfield region. Carbon-fluorine coupling will be observable for the carbons of the difluorobenzyl ring.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₂₀H₁₇F₂N, MW = 321.36 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient heating- Wet solvent or glassware | - Use fresh or newly purchased reagents.- Ensure the reaction reaches and maintains reflux temperature.- Use anhydrous solvents and oven-dried glassware. |
| Presence of starting amine | - Incomplete reaction- Insufficient alkylating agent | - Increase reaction time and continue monitoring by TLC.- Ensure the correct stoichiometry of 3,4-difluorobenzyl bromide is used. |
| Formation of dialkylated product | - Excess alkylating agent- Highly reactive conditions | - Use a smaller excess of 3,4-difluorobenzyl bromide (e.g., 1.05 eq).- Consider a lower reaction temperature if feasible. |
| Difficult purification | - Close Rf values of product and impurities | - Optimize the eluent system for column chromatography by trying different solvent polarities.- Consider recrystallization if the product is a solid. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
3,4-Difluorobenzyl bromide: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Acetonitrile: Is flammable and toxic. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of N-(3,4-difluorobenzyl)-(4-aminodiphenyl)methane. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this and related N-alkylated compounds in high yield and purity. This application note serves as a practical guide for scientists engaged in synthetic organic chemistry, particularly in the fields of drug discovery and materials science.
References
-
University of Calgary. Ch22: Alkylation of Amines. Available at: [Link]
-
Wikipedia. SN2 reaction. Available at: [Link]
-
Pelliccia, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36297-36301. Available at: [Link]
-
Chemistry LibreTexts. 11.2: The SN2 Reaction. Available at: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]
-
Chemistry with Caroline. (2022, April 6). Alkylation of Amines. YouTube. Available at: [Link]
-
David Tompkins. (2020, November 25). Amine Synthesis via SN2. YouTube. Available at: [Link]
-
Chemistry Steps. SN2 Reaction Mechanism. Available at: [Link]
-
PubChem. 3,4-Difluorobenzylamine. National Institutes of Health. Available at: [Link]
Sources
Application Notes & Protocols for the Evaluation of 4-(3,4-Difluorobenzyl)-phenylamine as a Multifunctional Lubricant Additive
Abstract
These application notes provide a comprehensive technical guide for researchers and formulation scientists on the utilization and evaluation of 4-(3,4-Difluorobenzyl)-phenylamine as a novel, multifunctional additive in lubricant formulations. This document outlines the hypothesized mechanisms of action, detailed experimental protocols for performance validation, and data interpretation guidelines. The core focus is on its potential dual-functionality as a high-temperature antioxidant and an anti-wear agent, a synergistic effect derived from its unique molecular structure.
Introduction: The Rationale for a Fluorinated Benzylamine Derivative
The demand for higher-performing lubricants capable of withstanding extreme operating conditions has driven the development of novel additive technologies. Lubricant degradation, primarily through oxidation, leads to increased viscosity, sludge formation, and corrosive byproducts, ultimately compromising equipment longevity and efficiency.[1][2][3] Antioxidant additives are crucial in mitigating this degradation by interrupting the auto-oxidation cycle.[1][3] Aromatic amines, such as diphenylamine derivatives, are well-established as highly effective radical scavengers, particularly at elevated temperatures.[1][4][5]
The subject of this guide, this compound, is a rationally designed molecule that combines the proven antioxidant capabilities of a phenylamine backbone with the tribological benefits associated with organofluorine compounds. The introduction of fluorine into lubricant additives has been shown to enhance anti-wear and anti-friction properties.[6][7][8] It is hypothesized that under boundary lubrication conditions, the difluorobenzyl moiety can undergo tribochemical reactions at metal surfaces, forming a protective metal fluoride layer that minimizes wear and friction.[7]
This guide provides the necessary protocols to rigorously test the hypothesis that this compound can function as a multifunctional additive, offering both superior antioxidant protection and enhanced tribological performance.
Hypothesized Mechanism of Action
The efficacy of this compound is predicated on a dual-action mechanism, leveraging both the phenylamine and the difluorobenzyl functional groups.
Antioxidant Activity (Radical Scavenging)
Similar to other aromatic amine antioxidants, the secondary amine group in this compound is expected to act as a primary antioxidant.[3][4][9] During the initial stages of lubricant oxidation, highly reactive peroxy radicals (ROO•) are formed.[1][2] The amine group can donate a hydrogen atom to neutralize these radicals, thereby terminating the chain propagation step of oxidation.[3][4] This process transforms the additive into a more stable, resonance-stabilized radical, which is less likely to participate in further oxidative reactions.[2]
The key functions as an antioxidant include:
-
Inhibition of Oxidation: Slows down the degradation of the base oil at high temperatures.[9]
-
Acid Neutralization: The amine functionality can help neutralize acidic byproducts of oxidation, preventing corrosive wear.[9]
-
Deposit Control: By preventing the formation of sludge and varnish, it helps maintain engine cleanliness.[9]
-
Viscosity Maintenance: It helps in preserving the desired viscosity of the lubricant over its service life.[9]
Tribological Performance (Anti-Wear and Friction Modification)
The presence of the 3,4-difluorobenzyl group is anticipated to provide significant anti-wear and friction-reducing benefits.[6][7] Under the high localized temperatures and pressures characteristic of boundary lubrication, the C-F bonds in the additive can be activated. This activation can lead to a tribochemical reaction with the metal surfaces (e.g., iron in steel components), forming a thin, durable film of metal fluoride.[7] This protective film has low shear strength, which helps to reduce friction and prevent direct metal-to-metal contact, thus minimizing adhesive wear.
Diagram 1: Hypothesized Dual-Function Mechanism
This diagram illustrates the proposed dual-functionality of this compound in a lubricant formulation.
Caption: Dual-function mechanism of the additive.
Experimental Evaluation Protocols
A systematic evaluation is required to validate the performance of this compound. The following protocols are designed to be a self-validating system, where each test provides a piece of evidence contributing to the overall performance profile.
Materials and Equipment
-
Additive: this compound (purity > 98%)
-
Base Oil: Group II or Group III hydrocracked base oil (e.g., ISO VG 32 or 46) for initial screening.
-
Reference Additives:
-
A commercial alkylated diphenylamine antioxidant.
-
A commercial fluorinated anti-wear additive.
-
-
Equipment:
-
High-precision analytical balance
-
Magnetic stirrer with hot plate
-
Viscometer (e.g., ASTM D445)
-
Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus (ASTM D2272)
-
Four-Ball Wear Tester (ASTM D4172)
-
High-Frequency Reciprocating Rig (HFRR) (ASTM D6079)
-
FTIR Spectrometer
-
X-ray Photoelectron Spectrometer (XPS) for surface analysis (optional but recommended)
-
Experimental Workflow
The evaluation process will follow a logical progression from initial blending and screening to detailed performance testing and surface analysis.
Diagram 2: Experimental Evaluation Workflow
This diagram outlines the step-by-step process for evaluating the lubricant additive.
Caption: Workflow for additive performance evaluation.
Protocol 1: Lubricant Blending
Objective: To prepare stable lubricant blends with varying concentrations of the test additive.
Procedure:
-
Define the treat rates for evaluation. A suggested range is 0.25%, 0.50%, 0.75%, and 1.0% by weight.
-
Prepare a control blend containing only the base oil.
-
For each test blend, accurately weigh the required amount of base oil into a clean, dry glass beaker.
-
Gently heat the base oil to 60-70 °C on a hot plate with magnetic stirring to ensure homogeneity and reduce viscosity for better mixing.
-
Slowly add the pre-weighed this compound to the heated base oil while stirring.
-
Continue stirring for 60 minutes or until the additive is fully dissolved and the solution is clear and bright.
-
Allow the blend to cool to room temperature.
-
Store the prepared blends in clearly labeled, sealed containers away from direct sunlight.
Protocol 2: Oxidation Stability Evaluation (ASTM D2272 - RPVOT)
Objective: To assess the additive's ability to inhibit oxidation.
Procedure:
-
Calibrate the RPVOT apparatus according to the manufacturer's instructions.
-
Place a 50 g sample of the test lubricant, 5 g of distilled water, and a polished copper catalyst coil into the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).
-
Place the vessel in the apparatus, which is maintained at a constant temperature of 150 °C, and begin rotation.
-
Continuously monitor the pressure inside the vessel. The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed.
-
Record the time in minutes to this pressure drop. A longer time indicates better oxidation stability.
Protocol 3: Anti-Wear Performance (ASTM D4172 - Four-Ball Wear Test)
Objective: To evaluate the additive's effectiveness in reducing wear under boundary lubrication conditions.
Procedure:
-
Clean three new steel balls and one new test cup with a suitable solvent and allow them to dry completely.
-
Assemble the three balls in the test cup and clamp them securely.
-
Pour the test lubricant into the cup until the balls are fully submerged.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine's platform.
-
Apply the specified test load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75 °C).
-
Run the test for the specified duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus, clean the three stationary balls, and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate and report the average wear scar diameter (WSD) in millimeters. A smaller WSD indicates better anti-wear performance.
Data Presentation and Interpretation
The collected data should be organized into tables for clear comparison between the control, the reference additives, and the different treat rates of this compound.
Table 1: Hypothetical Oxidation Stability Results (RPVOT)
| Lubricant Sample | Treat Rate (wt%) | RPVOT Induction Time (minutes) |
| Base Oil (Control) | 0.00 | 150 |
| Reference Antioxidant | 0.50 | 450 |
| This compound | 0.25 | 320 |
| This compound | 0.50 | 510 |
| This compound | 0.75 | 580 |
| This compound | 1.00 | 610 |
Interpretation: The hypothetical data in Table 1 suggests that this compound significantly improves the oxidation stability of the base oil in a dose-dependent manner. At a 0.50% treat rate, it outperforms the conventional aminic antioxidant, indicating high efficacy.
Table 2: Hypothetical Anti-Wear Performance Results (Four-Ball)
| Lubricant Sample | Treat Rate (wt%) | Average Wear Scar Diameter (mm) |
| Base Oil (Control) | 0.00 | 0.85 |
| Reference Anti-Wear Additive | 0.50 | 0.45 |
| This compound | 0.25 | 0.65 |
| This compound | 0.50 | 0.50 |
| This compound | 0.75 | 0.42 |
| This compound | 1.00 | 0.40 |
Interpretation: The data in Table 2 indicates a clear anti-wear benefit from the addition of this compound. At a treat rate of 0.75%, it shows superior performance compared to the reference anti-wear additive, supporting the hypothesis of tribofilm formation.
Conclusion and Future Work
The protocols outlined in this guide provide a robust framework for evaluating the performance of this compound as a multifunctional lubricant additive. The hypothesized dual-action mechanism, combining radical scavenging and tribofilm formation, presents a compelling case for its use in demanding applications.
Successful validation through these protocols would warrant further investigation, including:
-
Surface Analysis: Using techniques like XPS to confirm the presence of a metal fluoride film on the wear tracks.
-
Compatibility Studies: Assessing its compatibility with other common lubricant additives (e.g., detergents, dispersants, ZDDP).[7]
-
Formulation Optimization: Testing in fully formulated lubricant packages for specific applications like engine oils or industrial gear oils.
-
Varying Base Oils: Evaluating its performance in different base oil groups, including esters and polyalphaolefins (PAOs).
References
- Minglan Chemical. (2024, February 13).
- Taylor & Francis Online. (2008, March 25). Oil-Soluble Fluorinated Compounds as Antiwear and Antifriction Additives.
- Google Patents. (2001).
- Semantic Scholar. (2025, January 7).
- MDPI. (2024, March 31).
- Macon Research.
- VICHEM. (2025, October 16).
- Tribology and Lubrication Technology. (2024, April 1). Antioxidants In Lubricants: Essential or Excessive?
- Newgate Simms. Understanding the role of antioxidants in lubricants.
- MDPI. (2023, September 15). Graphite Fluoride as a Novel Solider Lubricant Additive for Ultra-High-Molecular-Weight Polyethylene Composites with Excellent Tribological Properties.
- Sigma-Aldrich. 3,4-Difluorobenzylamine 98.
- PMC. (2025, November 14).
- ANGEEL OAK SPECIALITY CHEMTECH. 2,4-DIFLUOROBENZYLAMINE.
- Thermo Fisher Scientific. 3,4-Difluorobenzylamine, 95%.
- Benchchem.
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
- PMC. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide.
- Google Patents. US20250136889A1 - Lubricant Compositions Containing High C9 Disubstituted Diphenylamine Antioxidant Content.
- MDPI. (2025, September 10). Study on the Formation Mechanism of Oil Sludge in Polyol Esters in Presence of High-Temperature Antioxidant N-Phenyl-α-naphthylamine.
- Organic Chemistry Portal. Benzylamines.
- Wikipedia. Benzylamine.
- Benchchem. Application Notes: The Role of 2,4-Difluorobenzylamine in the Synthesis of Novel Agrochemicals.
- Patsnap. The synthetic method of 2,4-difluorobenzylamine.
- Chem-Impex. 2,4-Difluorobenzylamine.
Sources
- 1. vichem.vn [vichem.vn]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. support.newgatesimms.com [support.newgatesimms.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2001072759A1 - Fluorinated lubricant additives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. minglanchem.com [minglanchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3,4-Difluorobenzyl)-phenylamine
Welcome to the technical support guide for the purification of crude 4-(3,4-Difluorobenzyl)-phenylamine. This document provides practical, field-tested advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification protocols. Our goal is to bridge the gap between theoretical knowledge and successful laboratory outcomes by explaining the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, for typical reductive amination or nucleophilic substitution syntheses, you should anticipate the following:
-
Unreacted Starting Materials: Residual aniline, 3,4-difluorobenzaldehyde, or 3,4-difluorobenzyl halide.
-
Over-alkylation Products: Tertiary amines formed by the reaction of the product with another molecule of the benzyl halide.
-
Side-Reaction Products: Imines (from reductive amination), or products from competing side reactions.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium or platinum salts if performing catalytic hydrogenation) or reducing agents.[1][2]
-
Solvent Residue: High-boiling point solvents like DMF or DMSO used in the reaction.
-
Oxidation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored, oxidized impurities over time.[3]
Identifying these impurities, often by Thin-Layer Chromatography (TLC) or LC-MS analysis, is the critical first step in designing an effective purification strategy.[4]
Q2: I have a crude solid. Should I start with recrystallization or column chromatography?
A2: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is ideal for large-scale purifications (>5-10 g) where the impurities have significantly different solubility profiles from the desired product.[] It is often more economical and less labor-intensive than chromatography for large quantities. A successful recrystallization can yield highly pure crystalline material.
-
Column Chromatography is the preferred method for smaller scales or when impurities have solubilities very similar to the product.[6] It offers superior separation power for complex mixtures. For diarylamines, which can be challenging to purify on standard silica, specific techniques are required to achieve good separation.[7][8]
The diagram below illustrates a logical workflow for selecting your primary purification method.
Caption: Decision workflow for selecting an initial purification method.
Troubleshooting Guide: Recrystallization
Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a super-saturated liquid phase before it has time to form an ordered crystal lattice.[7] This is common for compounds with low melting points or when the solution is too concentrated.
Causality & Solution:
-
Cooling Rate is Too Fast: Rapid cooling, such as plunging a hot flask into an ice bath, is a primary cause. Slow, gradual cooling allows molecules the time to align into a crystal lattice.[9]
-
Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[10]
-
-
Solution is Too Concentrated: If the concentration of the solute is too high, it can crash out as an oil.
-
Solution: Add more hot solvent to the oiled-out mixture until it fully redissolves. Then, proceed with slow cooling as described above.[7]
-
-
Inappropriate Solvent: The chosen solvent may not be ideal.
-
Solution: Try a different solvent or a mixed-solvent system. If the oil persists, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of pure product.[10]
-
Q4: My recovery from recrystallization is very low. How can I improve the yield?
A4: Low recovery is a common trade-off for high purity. It typically stems from using too much solvent or the product having significant solubility in the cold solvent.
Causality & Solution:
-
Excessive Solvent: The most frequent cause is using more solvent than the minimum required to dissolve the solid at boiling point.[10]
-
Optimization: During the dissolution step, add the boiling solvent in small portions until the solid just dissolves. If you overshoot, you can carefully boil off some solvent to re-concentrate the solution before cooling.
-
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, significant product loss will occur.
-
Optimization: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Rinse the filter paper with a small amount of fresh, hot solvent to recover any product that crystallized on the paper.[9]
-
-
Incomplete Crystallization: Insufficient cooling will leave a significant amount of product dissolved in the mother liquor.
-
Optimization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[9]
-
| Solvent System (Example) | Suitability for this compound | Key Considerations |
| Ethanol/Water | Good | Product is soluble in hot ethanol but less soluble in water. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Toluene/Heptane | Excellent | Product is soluble in hot toluene. Add heptane as the anti-solvent upon cooling or after initial dissolution to reduce solubility and induce crystallization. |
| Isopropanol | Fair to Good | May work as a single-solvent system. Check solubility at room temperature vs. boiling. Often requires thorough cooling to maximize yield. |
Troubleshooting Guide: Column Chromatography
Q5: My compound is tailing/streaking badly on the silica gel column. How can I achieve sharp, well-defined bands?
A5: This is the most common issue when purifying amines on silica gel. The root cause is an acid-base interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica.[8] This strong interaction causes the compound to "stick" and elute slowly and unevenly, resulting in tailing.[7][11]
Causality & Solution:
-
Acid-Base Interaction: The lone pair on the nitrogen atom of your amine interacts strongly with the acidic protons of the silica gel.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a volatile base to your eluent to "neutralize" the acidic sites on the silica. This base competes with your product for binding, allowing it to travel down the column more uniformly. Typically, adding 0.5-1% triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate) is highly effective.[7][8]
-
Solution 2 (Alternative Stationary Phase): If tailing persists, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[7] Amine-functionalized silica is another highly effective, though more expensive, option.[8]
-
Caption: How triethylamine (TEA) mitigates amine tailing on silica gel.
Q6: I suspect my compound is decomposing on the column. What should I do?
A6: While this compound is relatively stable, prolonged exposure to acidic silica can sometimes cause degradation for sensitive compounds, often visible as an irreversible colored band at the top of the column or the appearance of new spots on TLC of the collected fractions.[7]
Causality & Solution:
-
Acid-Catalyzed Degradation: The acidic environment of the silica gel may be promoting an unwanted reaction.
-
Solution 1 (Deactivate Silica): You can pre-treat, or "deactivate," the silica gel. Prepare your column slurry as usual, but add 1% triethylamine to the solvent. Let it stand for an hour before packing the column. Run the column with an eluent also containing 0.5-1% TEA. This passivates the most aggressive acidic sites.[7]
-
Solution 2 (Work Quickly): Minimize the compound's residence time on the column. Use flash chromatography with slightly higher pressure rather than gravity chromatography. Choose a solvent system that gives a retention factor (Rf) of ~0.3-0.4 to ensure it elutes reasonably quickly.
-
Solution 3 (Switch Adsorbent): As mentioned previously, switching to a neutral adsorbent like alumina is a reliable way to avoid acid-related decomposition.[7]
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Toluene/Heptane System)
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal volume of toluene (e.g., 20-30 mL) and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding hot toluene in small portions until the solid completely dissolves. Avoid a large excess of solvent to maximize yield.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Rinse the original flask and filter paper with a small amount of hot toluene.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly toward room temperature. Once cooling begins, start adding heptane slowly with stirring. You will observe the solution becoming turbid. Continue adding heptane until significant precipitation is observed.
-
Cooling: Allow the flask to stand undisturbed at room temperature for 1-2 hours to allow for slow crystal growth. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold heptane (or a cold toluene/heptane mixture) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point, NMR, or LC-MS to confirm purity.
Protocol 2: Flash Column Chromatography with a Modified Eluent
-
Eluent Preparation: Prepare a stock solution of your mobile phase. A typical starting point is 95:5 Hexane:Ethyl Acetate. To this, add triethylamine (TEA) to a final concentration of 1% (v/v).
-
Column Packing: Pack a glass chromatography column with silica gel using the "wet slurry" method with a non-polar solvent (e.g., hexane containing 1% TEA).[6] Ensure the column is packed uniformly to prevent cracking or channeling.[12]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with your starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Gradually increase the polarity of the eluent as needed (gradient elution) to elute your compound. Monitor the separation by collecting fractions and analyzing them by TLC.
-
Fraction Collection & Analysis: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. The added triethylamine is volatile and should be removed under vacuum.[8]
-
Final Product: Dry the resulting pure compound under high vacuum to remove any final traces of solvent.
References
-
Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. 11
-
Recrystallization. Department of Chemistry, University of California, Davis. 10
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. (2025). 6
-
Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem. 7
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023). 8
-
Affinity Chromatography Troubleshooting. GE Healthcare. 12
-
Experiment 9 — Recrystallization. Department of Chemistry, University of Massachusetts. 9
-
Recrystallization Techniques. BOC Sciences.
-
A Review on Synthesis and Characterization of Impurities of Few Drugs. World Journal of Pharmaceutical Research. (2022). 4
-
Stability of 4-Aminodiphenylamine sulfate under different storage conditions. Benchchem. 3
-
Identification and synthesis of impurities formed during sertindole preparation. Chemistry Central Journal. (2011). 1
-
Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University College Cork. (2022). 2
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. DSpace [cora.ucc.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. amherst.edu [amherst.edu]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Hub: Optimization of 4-(3,4-Difluorobenzyl)phenylamine Synthesis
This is a comprehensive technical support guide designed for researchers optimizing the synthesis of 4-(3,4-Difluorobenzyl)phenylamine .
Current Status: Operational Subject: Yield Optimization & Impurity Control Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary: The Synthetic Landscape
The synthesis of 4-(3,4-Difluorobenzyl)phenylamine (also known as 4-(3,4-difluorobenzyl)aniline) presents a classic chemoselectivity challenge. The molecule consists of an electron-rich aniline ring linked via a methylene bridge to an electron-deficient 3,4-difluorobenzene ring.
Low yields typically stem from two critical failure modes:
-
Regioselectivity loss during C-C bond formation (N-alkylation vs. C-alkylation).
-
Hydrodefluorination during the reduction of nitro-precursors (loss of fluorine atoms).
This guide addresses these issues through three specific technical modules.
Module 1: Route Selection & C-C Bond Formation
Q: I am observing high levels of N-(3,4-difluorobenzyl)aniline instead of the desired C-alkylated product. How do I shift regioselectivity?
A: This is the most common failure mode when reacting aniline directly with 3,4-difluorobenzyl halides. The nitrogen lone pair is kinetically more nucleophilic than the para-carbon.
Protocol Adjustment: You must invert the reactivity profile by masking the nitrogen or exploiting thermodynamic control.
-
The "Aniline Hydrochloride" Method (High Temperature):
-
Mechanism: By using aniline hydrochloride (salt form) instead of free aniline, you deactivate the nitrogen lone pair. The reaction then proceeds via a Friedel-Crafts mechanism driven by the thermal rearrangement of the N-benzyl intermediate (Hofmann-Martius rearrangement) or direct electrophilic attack on the ring.
-
Conditions: React 3,4-difluorobenzyl chloride with Aniline·HCl (1.5 equiv) at 140–160°C (neat or in high-boiling solvent like dichlorobenzene).
-
Catalyst: Add 0.5 equiv of
or to facilitate the carbocation formation.
-
-
The "Acetanilide" Route (Protection Strategy):
-
Step 1: Protect aniline as acetanilide.
-
Step 2: Friedel-Crafts alkylation with 3,4-difluorobenzyl chloride (Catalyst:
, Solvent: or 1,2-DCE). -
Step 3: Hydrolysis (Acidic/Basic) to release the amine.
-
Yield Impact: Although this adds two steps, the overall yield of the para-isomer often exceeds 70%, compared to <30% for direct alkylation.
-
Q: My Friedel-Crafts reaction stalls or yields poly-alkylated products. How do I control this?
A: The 3,4-difluorobenzyl cation is highly reactive. Once the aniline ring is alkylated, it becomes more electron-rich (alkyl groups are activating), making it susceptible to a second alkylation.[1]
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| Poly-alkylation | Product is more reactive than starting material. | Increase Stoichiometry: Use a large excess of aniline (3–5 equiv). The statistical probability of the electrophile hitting a product molecule decreases. |
| No Reaction | Catalyst poisoning. | Lewis Acid Load: The amine (product or reactant) complexes with the Lewis Acid.[1][2][3] You must use >1.1 equivalents of |
| Isomer Mix (Ortho/Para) | Steric control failure. | Switch Solvent: Use a bulky solvent like nitrobenzene (if compatible) or lower the temperature (if using the Acetanilide route) to favor para substitution. |
Module 2: The Reduction Trap (Defluorination)
Q: I am using a Nitro-precursor (4-(3,4-difluorobenzyl)nitrobenzene). After hydrogenation, my mass spec shows [M-19] or [M-38] peaks. What is happening?
A: You are experiencing Hydrodefluorination . The Carbon-Fluorine bond on an aromatic ring is susceptible to oxidative addition by Palladium (Pd) and Platinum (Pt) catalysts, especially under hydrogen pressure. This strips the fluorine atoms, yielding the monofluorinated or non-fluorinated aniline.
The Solution: Catalyst Switching
Do NOT use standard Palladium on Carbon (Pd/C) with Hydrogen gas.
Recommended Protocols:
Option A: Iron-Mediated Reduction (The "Bechamp" Modification) This is the most robust method for preserving halogenated aromatics.
-
Reagents: Iron Powder (3-5 equiv),
(solid), Ethanol/Water (4:1). -
Procedure: Reflux at 80°C for 2-4 hours.
-
Why it works: The electron transfer mechanism (SET) reduces the nitro group without interacting with the C-F bonds.
-
Yield Expectation: >90% with 99% fluorine retention.
Option B: Sulfided Platinum (Pt(S)/C) If you must use catalytic hydrogenation (e.g., for scale-up):
-
Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the highly active sites responsible for C-F activation while leaving the sites active for
reduction. -
Conditions: 1-3 bar
, Room Temperature, Methanol solvent.
Option C: Tin Chloride (
-
Reagents:
in Ethanol or EtOAc. -
Note: Effective but creates difficult tin emulsions during workup. Use only if Iron fails.
Module 3: Process Visualization & Logic
The following diagram illustrates the decision logic for selecting the optimal route based on your current starting materials and observed impurities.
Caption: Decision tree for troubleshooting regioselectivity in alkylation and chemoselectivity in reduction.
Module 4: Purification & Stability Data
Q: The product comes out as a dark oil. How do I crystallize it?
A: Anilines are prone to oxidation (browning) upon air exposure.
-
Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Dissolve the crude oil in EtOAc.
-
Add 1.1 equiv of HCl (in dioxane or ether).
-
The salt typically precipitates as a white/off-white solid which is stable and easy to filter.
-
-
Recrystallization: If you need the free base, recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol/Water .
Q: What are the critical analytical markers for this compound?
| Parameter | Specification | Note |
| 1H NMR (DMSO-d6) | The methylene bridge ( | |
| 19F NMR | -138 to -142 ppm (m) | Two distinct signals for the 3,4-difluoro substitution. Loss of one signal indicates defluorination. |
| Appearance | White to pale beige solid | Dark brown indicates oxidation (quinone imine formation). |
References
-
Friedel-Crafts Alkylation Mechanics
-
Prevention of Defluorination (Catalyst Selection)
-
General Synthesis of Lapatinib Intermediates (Analogous Chemistry)
-
Title: "Process for preparation of lapatinib and novel intermediates thereof" (Patent WO2010017387)[11]
- Source: Google P
- URL: (Note: While focusing on the ether linkage, this patent details the critical Fe/NH4Cl reduction conditions required for 3,4-difluoro-substituted nitrobenzenes to prevent defluorin
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. mt.com [mt.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 11. "Process For Preparation Of Lapatinib And Novel Intermediates Thereof" [quickcompany.in]
"alternative catalysts for the synthesis of 4-(3,4-Difluorobenzyl)-phenylamine"
Welcome to the Technical Support Center for the synthesis of 4-(3,4-Difluorobenzyl)-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this important diarylamine intermediate. Our focus is on providing practical solutions and exploring alternative catalytic systems to overcome common synthetic challenges.
Introduction: Navigating the Synthesis of a Key Diarylamine
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The two most common and industrially relevant synthetic routes to this and similar diarylamines are Reductive Amination and Buchwald-Hartwig Amination . Each of these powerful methods comes with its own set of challenges and nuances. This guide will provide a comprehensive overview of these methods, with a special focus on alternative catalysts that offer advantages in terms of cost, availability, and environmental impact.
Section 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine. For the synthesis of this compound, this involves the reaction of 3,4-difluorobenzaldehyde with aniline.
Troubleshooting Guide & FAQs: Reductive Amination
Q1: My reductive amination with NaBH₄ is incomplete, and I have a persistent imine impurity. What's causing this and how can I fix it?
Root Cause: Incomplete reduction of the imine intermediate is a common issue. While sodium borohydride (NaBH₄) is a potent reducing agent, it can also reduce the starting aldehyde, leading to a competition between imine formation and aldehyde reduction.[1][2] Furthermore, the imine itself may not be sufficiently electrophilic for efficient reduction, especially if the reaction conditions are not optimized.[3][4]
Solutions:
-
Sequential Addition: First, allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the aldehyde by TLC or NMR. Once the imine formation is complete, then add the NaBH₄.[2]
-
Acid Catalysis: The reduction of the imine is often accelerated under mildly acidic conditions, which protonate the imine, making it more electrophilic. A few drops of acetic acid can significantly improve the rate of reduction.[3]
-
Alternative Reducing Agents: Consider using a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less likely to reduce the aldehyde and are highly effective for imine reduction.[1]
-
Temperature and Time: Increasing the reaction temperature or extending the reaction time can help drive the reduction to completion.[3][4]
Q2: I'm observing the formation of benzyl alcohol as a major byproduct. How can I prevent this?
Root Cause: The formation of benzyl alcohol indicates that the reduction of the starting aldehyde is outcompeting the imine formation and subsequent reduction. This is more common with strong reducing agents like NaBH₄.
Solutions:
-
Use a Weaker Reducing Agent: As mentioned above, switching to NaBH₃CN or NaBH(OAc)₃ will favor the reduction of the imine over the aldehyde.[1]
-
Control the Stoichiometry: Ensure you are not using a large excess of the reducing agent, as this can increase the rate of aldehyde reduction.
-
Solvent Choice: The choice of solvent can influence the relative rates of imine formation and aldehyde reduction. Protic solvents like methanol can sometimes participate in side reactions. Consider using an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with NaBH(OAc)₃.[2]
Alternative Catalysts for Reductive Amination
While traditional methods rely on stoichiometric reducing agents, catalytic approaches offer a more sustainable and atom-economical alternative. Nickel-based catalysts have emerged as a cost-effective and efficient option.
Nickel-Catalyzed Transfer Hydrogenation
Nickel nanoparticles (NiNPs) can catalyze the reductive amination of aldehydes via transfer hydrogenation, using a simple alcohol like isopropanol as the hydrogen source.[5] This method is attractive due to the abundance and low cost of nickel.
Mechanism Overview: The reaction proceeds through the formation of an imine, followed by the transfer of hydrogen from isopropanol to the imine, catalyzed by the nickel nanoparticles.[5]
dot
Caption: General workflow for reductive amination.
dot
Caption: Nickel-catalyzed transfer hydrogenation.
| Catalyst System | Aldehyde | Amine | Reducing Agent/Hydrogen Source | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiNPs (in situ) | Aromatic | Aniline | Isopropanol | 76 | - | High | [5] |
| Co-N-C/800-0.1 | Toluene (in situ oxidation to benzaldehyde) | Aniline | H₂ | 160 | 12 | 99 | [6] |
| Cu(OAc)₂ | Ketones | Anilines | H₂ | - | - | High |
Experimental Protocol: Nickel-Catalyzed Reductive Amination
Materials:
-
3,4-Difluorobenzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Nickel(II) chloride (NiCl₂) (0.2 mmol)
-
Lithium powder (0.4 mmol)
-
4,4’-di-tert-butylbiphenyl (DTBB) (catalytic amount)
-
Anhydrous THF
-
Isopropanol
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add NiCl₂ and a catalytic amount of DTBB.
-
Add anhydrous THF and then lithium powder. Stir the mixture at room temperature until the solution turns black, indicating the formation of nickel nanoparticles.
-
Add 3,4-difluorobenzaldehyde and aniline to the flask.
-
Replace the solvent with isopropanol.
-
Heat the reaction mixture to 76°C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] For the synthesis of this compound, this would typically involve the coupling of a 4-halophenylamine with 3,4-difluorobenzyl halide, or more commonly, the coupling of aniline with a 4-(3,4-difluorobenzyl)aryl halide.
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Q1: My reaction is sluggish or stalls completely. What are the likely causes?
Root Cause: A stalled Buchwald-Hartwig reaction can be due to several factors, including catalyst deactivation, poor reagent solubility, or an inappropriate choice of ligand or base.
Solutions:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (argon or nitrogen).[8]
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For electron-deficient anilines or sterically hindered substrates, a more electron-rich and bulky ligand like XPhos or RuPhos may be required.[8]
-
Base Selection: The base plays a critical role in the catalytic cycle. A weak base like K₂CO₃ or Cs₂CO₃ may not be strong enough for less reactive substrates, while a very strong base like NaOtBu could be incompatible with sensitive functional groups.[8][9]
-
Solubility Issues: If your starting materials or base are not fully dissolved, the reaction will be inefficient. Toluene and 1,4-dioxane are common solvents, but a more polar solvent like DMF can be used if solubility is an issue.[8]
Q2: I'm observing the formation of palladium black. What does this mean and how can I prevent it?
Root Cause: The formation of a black precipitate is metallic palladium that has precipitated out of the catalytic cycle, a clear sign of catalyst decomposition.[8] This can be caused by excessively high temperatures or the presence of impurities.
Solutions:
-
Lower the Temperature: High temperatures (often >120°C) can lead to catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100°C) for a longer period.[8]
-
Check Reagent Purity: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can lead to more reproducible results.[10]
dot
Caption: Simplified Buchwald-Hartwig catalytic cycle.
| Ligand | Substrate Type | Advantages | Disadvantages |
| BINAP | Primary amines | Good for primary amines. | Can be less effective for hindered substrates. |
| DPPF | Primary amines | Similar to BINAP. | Can be prone to P-C bond cleavage. |
| XPhos | Sterically hindered amines and anilines | High activity for challenging substrates. | Higher cost. |
| RuPhos | Sterically hindered amines and amides | Broad substrate scope. | Higher cost. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Bromo-N-(3,4-difluorobenzyl)aniline (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by 4-bromo-N-(3,4-difluorobenzyl)aniline and aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 3: Emerging Metal-Free Alternatives
While palladium-catalyzed reactions are highly effective, the cost and toxicity of palladium have driven the search for alternative methods. Metal-free approaches for the synthesis of diarylamines are gaining traction.
One-Pot Aldehyde-Aniline Coupling
A novel, environmentally friendly method involves a one-pot strategy where imine formation is followed by an oxidative rearrangement and a light-induced deformylation step.[11][12] This approach uses simple, inexpensive, and non-toxic reagents.
dot
Caption: A systematic troubleshooting workflow.
References
-
Alonso, F., Riente, P., & Yus, M. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. Synlett, 2008(09), 1289–1292. (URL: [Link])
-
Szcześniak, P., & Furman, B. (2015). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry, 80(15), 7408–7417. (URL: [Link])
-
Greaney, M. F., et al. (2016). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Angewandte Chemie International Edition, 55(4), 1361-1364. (URL: [Link])
-
Antonchick, A. P., & Chupakhin, E. (2014). Metal-free synthesis of diarylamines. Chemical Communications, 50(8), 920-922. (URL: [Link])
-
Li, J., et al. (2024). N-benzylanilines via the amination of toluene over a cobalt-based catalyst. Journal of Catalysis, 429, 115073. (URL: [Link])
-
Szcześniak, P., & Furman, B. (2015). One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. The Journal of Organic Chemistry, 80(15), 7408-7417. (URL: [Link])
-
Jagadeesh, R. V., et al. (2017). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry, 19(1), 173-177. (URL: [Link])
-
Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])
-
Greaney, M. F., et al. (2016). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Angewandte Chemie International Edition, 55(4), 1361-1364. (URL: [Link])
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). (URL: [Link])
-
Reductive amination. Wikipedia. (URL: [Link])
-
Heinz, C., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(6), 2292–2300. (URL: [Link])
-
What's wrong with my reductive amination? I barely got any product. Reddit. (2025). (URL: [Link])
-
Chen, W., et al. (2006). Palladium-catalyzed aminations of aryl halides with phosphine-functionalized imidazolium ligands. Organometallics, 25(2), 358-361. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])
-
Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. (URL: [Link])
-
Hartwig, J. F., et al. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 124(42), 12557-12565. (URL: [Link])
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate. (2025). (URL: [Link])
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. (URL: [Link])
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (URL: [Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). (URL: [Link])
-
Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. (URL: [Link])
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. (2016). (URL: [Link])
-
Engle, K. M., & Chen, J. S. (2013). Copper's Contribution to Amination Catalysis. Science, 341(6146), 615-616. (URL: [Link])
-
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia. ResearchGate. (2025). (URL: [Link])
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. (URL: [Link])
-
Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. ResearchGate. (2025). (URL: [Link])
- Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Books. (2023). (URL: )
-
Reductive Amination - Common Conditions. (URL: [Link])
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. (2025). (URL: [Link])
-
Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. (URL: [Link])
-
Che, C., et al. (2017). Copper-Catalyzed Oxidative Amination and Allylic Amination of Alkenes. Journal of the American Chemical Society, 139(35), 12214-12217. (URL: [Link])
-
High performance of nitrogen-doped carbon-supported cobalt catalyst for the mild and selective synthesis of primary amines. Arabian Journal of Chemistry. (2020). (URL: [Link])
-
Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction. (2024). Molecules, 29(14), 3309. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Cobalt-catalyzed synthesis of amides from alkenes and amines promoted by light. Nature Communications, 13(1), 1-10. (2022). (URL: [Link])
-
Multifunctional Heterogeneous Cobalt Catalyst for the One-Pot Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes in Water. ChemSusChem, 15(1), e202102021. (2022). (URL: [Link])
-
Green Chemistry. (URL: [Link])
-
Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes. Nature Communications, 9(1), 1-8. (2018). (URL: [Link])
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. (2016). (URL: [Link])
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles [organic-chemistry.org]
- 6. jxnutaolab.com [jxnutaolab.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
"challenges in the synthesis of sterically hindered N-benzylanilines"
Technical Support Center: Synthesis of Sterically Hindered N-Benzylanilines
Center Overview
Topic: Overcoming Steric & Electronic Barriers in N-Benzylation Operator: Senior Application Scientist (Medicinal Chemistry Division) Status: Active System: High-Fidelity Chemical Synthesis Guidance
Introduction: The "Steric Wall" in Aniline Modification
Researchers frequently encounter a "dead end" when attempting to attach a benzyl group to an ortho-substituted aniline. The steric bulk at the ortho position creates two primary failure modes:
-
Nucleophilic Suppression: The aniline nitrogen cannot rotate or approach the electrophile (benzyl halide/aldehyde) effectively.
-
Imine Instability: In reductive amination, the intermediate imine is thermodynamically unstable due to
strain, preventing the reaction from proceeding to the reduction step.
This guide provides the "breakthrough" protocols to bypass these energy barriers.
Part 1: Strategic Triage (Method Selection)
Before starting, determine your best path based on your available starting materials.
Figure 1: Decision Matrix for N-Benzylation Strategies. Route A and B are preferred for hindered systems.
Part 2: Troubleshooting Reductive Amination (Route A)
Context: You are reacting a hindered aniline with a benzaldehyde. Standard Protocol Failure: Mixing amine + aldehyde + STAB (Sodium Triacetoxyborohydride) results in <10% yield.
FAQ 1: "Why is my aldehyde not converting to the product?"
Diagnosis: Imine Formation Failure.
In hindered systems, the equilibrium between the amine/aldehyde and the imine heavily favors the starting materials. Standard dehydrating agents (
The Fix: Titanium(IV) Isopropoxide Scavenging
You must use
Protocol: Ti-Mediated Reductive Amination
Reference: Mattson et al. (1990); Bhattacharyya (1995)
-
Activation: In a flame-dried flask under
, combine the hindered aniline (1.0 equiv) and benzaldehyde (1.1–1.2 equiv). -
Titanium Addition: Add Titanium(IV) isopropoxide (1.25 – 1.5 equiv) neat.
-
Note: The mixture often becomes viscous or solidifies. If stirring stops, add a minimal amount of dry THF (1-2 mL/mmol).
-
-
Incubation: Stir at RT for 4–12 hours .
-
Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until starting material is consumed.
-
-
Reduction: Dilute with dry Ethanol or THF (5 mL/mmol). Add Sodium Borohydride (
, 1.5 equiv) cautiously.-
Safety: This is exothermic with gas evolution.
-
-
Quench: Stir 2 hours. Quench with 1N NaOH (not water/acid, as Ti salts form a messy gel in acid). The Ti salts will precipitate as a white solid.
-
Workup: Filter through Celite. Extract filtrate with EtOAc.[3]
Data: Reducing Agent Selection Guide
| Reagent | Reactivity | Hindered Substrate Suitability | Comments |
| Mild | Low | Excellent for unhindered amines. Fails here because it cannot reduce the Ti-complex effectively. | |
| Moderate | Medium | Toxic. Requires pH control (pH 4-5). Good, but | |
| Strong | High | The standard partner for | |
| Variable | Low | Steric bulk prevents the molecule from sitting flat on the catalyst surface. |
Part 3: Troubleshooting Buchwald-Hartwig Coupling (Route B)
Context: You have a hindered Aryl Halide and want to couple it with Benzylamine.
Issue: Standard conditions (
FAQ 2: "The catalyst dies immediately (Pd black precipitates)."
Diagnosis: Ligation Failure. Hindered substrates slow down the oxidative addition and amine coordination steps. If the phosphine ligand is not bulky and electron-rich enough, the Pd center aggregates and deactivates.
The Fix: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) Switch to BrettPhos or RuPhos . These ligands create a protective "pocket" around the Pd, facilitating the coupling of hindered partners while preventing catalyst death.
Protocol: Hindered Buchwald Coupling
Reference: Surry & Buchwald (2011)
-
Catalyst System: Use a pre-catalyst (e.g., BrettPhos Pd G4 or RuPhos Pd G4 ) rather than mixing Pd source + Ligand. This ensures a 1:1 Pd:L ratio and active species generation.
-
Base: NaOtBu (Sodium tert-butoxide) is standard.
-
Troubleshoot: If functional groups (esters/nitriles) are sensitive, switch to
and heat longer in tert-Amyl alcohol.
-
-
Conditions:
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Temp: 80°C – 110°C.
-
Time: 12–24 hours.
-
Figure 2: The Buchwald Cycle. Step 3 is the failure point for hindered anilines; Bulky ligands (BrettPhos) stabilize this intermediate.
Part 4: Common Pitfalls & Quick Fixes
Q: I tried direct alkylation (Aniline + Benzyl Bromide +
-
A: This is expected.[4] The
trajectory is blocked by the ortho-substituents. -
Fix: Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%) and switch solvent to DMF or NMP at 80°C. However, Route A (Ti-Reductive Amination) is cleaner.
Q: My product is an oil that won't crystallize.
-
A: N-benzylanilines are notoriously "greasy."
-
Fix: Isolate as the HCl salt . Dissolve the crude oil in minimal
, cool to 0°C, and add 2M HCl in ether dropwise. The salt usually precipitates instantly.
References
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][5] The Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[2][5] Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Recrystallization of 4-(3,4-Difluorobenzyl)phenylamine
Topic: Purification Protocols & Solvent Selection Compound: 4-(3,4-Difluorobenzyl)phenylamine (Analogous to 4-(3,4-Difluorobenzyl)aniline) Application: Pharmaceutical Intermediate (e.g., Kinase Inhibitor Synthesis)[1][2][3]
Executive Summary & Solvent Selection Matrix
Senior Scientist Insight: The purification of 4-(3,4-Difluorobenzyl)phenylamine presents a specific challenge common to benzylanilines: a low melting point (likely 35–55°C based on the non-fluorinated analog 4-benzylaniline [1]).[1][2][3]
Recrystallizing low-melting solids from hot solvents often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3] Therefore, the most robust purification strategy is often to convert the free base into a Hydrochloride (HCl) salt , which significantly raises the melting point (>200°C) and allows for standard recrystallization.[1]
Solvent Selection Matrix
| Purification Strategy | Primary Solvent System | Anti-Solvent | Key Characteristics | Recommended For |
| Method A: Salt Formation (Recommended) | Ethanol (Abs.) or Isopropanol (IPA) | Ethyl Acetate or Ether | High recovery, excellent impurity rejection.[1][2][3] | High Purity (>99%) requirements; Removing isomers. |
| Method B: Free Base (Low Temp) | n-Heptane | Toluene (trace) | Requires cooling to -20°C. High risk of oiling out.[1][2][3] | Removing polar impurities; when salt formation is avoided.[2][3] |
| Method C: Flash Column | Dichloromethane | Hexane | Non-crystallization method.[1][2][3] | Small scale (<5g); separation of "bis-benzyl" impurities.[1][2][3] |
Interactive Troubleshooting Workflow
The following logic tree guides you through the decision-making process to avoid common pitfalls like yield loss or oiling out.
Figure 1: Decision tree for purification.[1][2][3] Note that converting to the HCl salt is the preferred pathway for low-melting anilines to ensure robust crystallization.[2][3]
Detailed Experimental Protocols
Protocol A: Purification via Hydrochloride Salt (Gold Standard)
Use this method to remove "bis-alkylated" side products and regioisomers.[1][2][3]
Materials:
-
Solvents: Ethanol, Ethyl Acetate, Diethyl Ether[2]
Step-by-Step:
-
Dissolution: Dissolve crude amine (1 eq) in a minimum amount of Ethyl Acetate or DCM at room temperature.
-
Salt Formation: Slowly add HCl solution (1.1 eq) with vigorous stirring. A thick white/off-white precipitate (the HCl salt) should form immediately.[2][3]
-
Why: The salt is ionic and insoluble in non-polar organic solvents.[3]
-
-
Isolation: Filter the crude salt and wash with cold ether to remove non-basic impurities (e.g., unreacted benzyl halides).[1][2]
-
Recrystallization:
-
Add Ethanol and heat to boiling.[1][2][3][4] Add ethanol dropwise until the salt just dissolves.
-
Optional: If colored impurities persist, treat with activated charcoal for 5 mins and hot filter.[2][3]
-
Remove from heat.[2][3][4] Add Ethyl Acetate (anti-solvent) dropwise until slight turbidity appears.[1][2][3]
-
Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.
-
Recovery: Filter the white needles.[2][3] Dry in a vacuum oven at 50°C.
-
Free-Basing (If required): Suspend salt in water, adjust pH to >10 with 1M NaOH, and extract with DCM. Dry over Na2SO4 and evaporate.[2][3]
Protocol B: Direct Recrystallization (Free Base)
Only attempt if the material is already >90% pure and you wish to avoid salt formation.[1][2]
Solvent System: n-Heptane (Primary) / Toluene (Solubilizer)[1][2][3]
-
Preparation: Place crude solid in a flask. Add n-Heptane (10 mL/g).
-
Heating: Heat to 60°C (Do not boil vigorously if MP is low).
-
Solubilization: If undissolved, add Toluene dropwise until clear.[1][2][3]
-
Seeding: Cool to 35°C. Add a "seed crystal" of pure product.
-
Cooling: Cool very slowly to room temperature, then to -20°C (freezer).
-
Filtration: Filter quickly while cold. Wash with cold n-Heptane.[2][3]
Frequently Asked Questions (FAQs)
Q1: The solution turned into a distinct oil layer at the bottom instead of crystals. What happened? A: This is "oiling out."[1][2][3] It occurs when the temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary.[3]
-
Fix: Reheat the mixture until clear. Add more solvent (dilute the system) or add a seed crystal at a temperature just above where the oil formed.[1] If this fails, switch to Protocol A (Salt Formation) .[2][3]
Q2: My product is pink/brown. How do I remove the color? A: Anilines are prone to air oxidation, forming colored quinoid impurities.[2]
-
Fix: During the hot dissolution step, add Activated Carbon (1-5 wt%) .[1][2][3] Stir for 10 minutes at reflux, then filter through a Celite pad while hot. Ensure the solvent is degassed (sparged with Nitrogen) to prevent re-oxidation.[1]
Q3: I suspect I have the "bis-benzyl" impurity (tertiary amine). Will recrystallization remove it? A: It is difficult. The bis-alkylated impurity (N,N-di(3,4-difluorobenzyl)aniline) is structurally similar but less polar.[1][2][3]
-
Fix: The HCl Salt method (Protocol A) is superior here. The secondary amine (your product) forms a salt more readily and crystallizes differently than the bulky tertiary amine salt.[1] Alternatively, wash the free base dissolved in Hexane with mild acid (pH 4-5); the more basic impurities may partition differently.[1][3]
Q4: Is this the same as the Lapatinib intermediate? A: Caution: The key Lapatinib intermediate is 3-chloro-4-(3-fluorobenzyloxy)aniline [2].[1][2][3] Note the benzyloxy (ether) vs. benzyl (methylene) difference.[1][2] Ensure you are working with the correct chemical structure, as their solubilities differ significantly.[3]
References
-
Sigma-Aldrich. (n.d.).[1][2][3] Safety Data Sheet: 4-Benzylaniline. Retrieved from (Melting point citation: 34-38°C).[1][2][3]
-
GlaxoSmithKline. (2002).[1][2][3] Quinazoline derivatives as c-erbB-2 and c-erbB-4 kinase inhibitors.[1][2][3] WO Patent 2002002552.[2][3] (Describes synthesis and purification of related fluorinated aniline intermediates).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (General protocols for aniline purification via HCl salts).
-
BenchChem Technical Support. (2025). Purification of Halogenated Aniline Compounds. Retrieved from .[2]
Sources
Validation & Comparative
"validating the structure of 4-(3,4-Difluorobenzyl)-phenylamine by X-ray crystallography"
Topic: Validating the Structure of 4-(3,4-Difluorobenzyl)-phenylamine by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of kinase inhibitors like Lapatinib (Tykerb) , the intermediate This compound plays a critical role. However, verifying its structure presents a specific analytical challenge: distinguishing the correct 3,4-difluoro substitution pattern from its 2,4- or 2,3-difluoro regioisomers. While Mass Spectrometry (MS) confirms molecular weight and Nuclear Magnetic Resonance (NMR) provides connectivity, both often struggle with the ambiguity of overlapping aromatic signals and complex fluorine coupling constants.
This guide outlines the protocol for validating this pharmacophore using Single Crystal X-ray Diffraction (SC-XRD) . We compare SC-XRD directly against standard spectroscopic methods, demonstrating why crystallography is the non-negotiable "Gold Standard" for establishing absolute structural certainty in fluorinated drug precursors.
Part 1: The Analytical Challenge (The "Why")
The Regioisomer Trap
The synthesis of this compound typically involves a Friedel-Crafts alkylation or a reduction of a Schiff base. A common failure mode is the contamination or exclusive formation of regioisomers (e.g., 2,4-difluoro analogs) due to impure starting materials or rearrangement.
-
Mass Spectrometry (MS): Blind to these isomers. All variants share the exact mass (
). -
1H NMR: The methylene bridge (
) and the aniline protons are distinct, but the aromatic region (6.5–7.5 ppm) is often a crowded "forest" of multiplets. Distinguishing a 3,4-substitution from a 2,4-substitution requires precise analysis of and coupling constants, which can be ambiguous in flexible molecules.
The Crystallographic Advantage
SC-XRD does not infer structure; it images electron density. It provides:
-
Direct Visualization: Unambiguous location of Fluorine atoms on the phenyl ring.
-
Conformational Insight: The torsion angle of the methylene linker (
), predicting how the molecule fits into the kinase binding pocket. -
Solid-State Interactions: Identification of Hydrogen bonds (
or ) that drive solubility and bioavailability.
Part 2: Comparative Analysis (Methodology vs. Alternatives)
The following table contrasts the efficacy of SC-XRD against standard analytical techniques for this specific molecule.
Table 1: Structural Validation Performance Matrix
| Feature | 1H / 13C / 19F NMR | Mass Spectrometry (HRMS) | X-ray Crystallography (SC-XRD) |
| Primary Output | Connectivity & Magnetic Environment | Molecular Formula & Weight | 3D Atomic Coordinates & Packing |
| Isomer Differentiation | Moderate/High (Requires complex coupling analysis) | None (Identical Mass) | Absolute (Visual confirmation) |
| Sample State | Solution (Dynamic averaging) | Gas Phase (Ionized) | Solid State (Static conformation) |
| Conformational Data | Time-averaged (NOESY required) | None | Precise Bond Angles & Torsions |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes (Non-destructive) |
| Ambiguity Risk | Medium (Signal Overlap) | High | Zero (Direct Imaging) |
Part 3: Experimental Protocol (The "How-To")
This protocol is designed to grow diffraction-quality crystals of this compound and solve its structure.
Phase 1: Crystal Growth (Vapor Diffusion Method)
The flexibility of the methylene bridge makes this molecule prone to oiling out. Slow crystallization is essential.
-
Solvent Selection: The molecule is polar (amine) but lipophilic (difluorobenzyl).
-
Primary Solvent: Ethanol or Ethyl Acetate (dissolves the compound).
-
Anti-solvent: n-Hexane or Pentane (induces precipitation).
-
-
Setup:
-
Dissolve 20 mg of pure this compound in 2 mL of Ethanol in a small inner vial.
-
Place this open vial inside a larger jar containing 10 mL of n-Hexane.
-
Seal the outer jar tightly.
-
-
Incubation: Store at 4°C in a vibration-free environment.
Phase 2: Data Collection & Refinement
-
Mounting: Select a single crystal (
mm) and mount on a glass fiber or MiTeGen loop using cryo-oil. -
Diffraction: Collect data at 100 K (using a nitrogen stream) to reduce thermal vibration of the flexible
bridge.-
Source: Mo-K
( Å) or Cu-K ( Å).
-
-
Structure Solution:
-
Use Direct Methods (SHELXT) to locate heavy atoms (F, N, C).
-
Use Least-Squares Refinement (SHELXL) to minimize the
-factor (Target: ). -
Critical Check: Verify the Fluorine positions. In the electron density map, Fluorine will have significantly higher density than Hydrogen but lower than Carbon/Nitrogen.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This flowchart illustrates the critical path from synthesis to structural confirmation, highlighting the decision points where X-ray is invoked.
Figure 1: The strategic workflow for validating fluorinated drug intermediates. Note the feedback loop where crystallographic data refines synthetic protocols.
Diagram 2: Regioisomer Differentiation Logic
How SC-XRD definitively rules out incorrect isomers compared to NMR.
Figure 2: Decision logic comparing the probabilistic nature of NMR coupling analysis versus the deterministic geometric proof provided by X-ray diffraction.
Part 5: Data Interpretation (What to Expect)
When analyzing the solved structure of this compound, focus on these three critical parameters. These values serve as your internal quality control.
Bond Lengths (The "Fingerprint")
If the structure is correct, the bond lengths must align with standard hybridization models.
-
C–F bonds: Expect 1.35 – 1.36 Å . (Significantly shorter than C-C bonds due to fluorine's electronegativity).
-
C–N bond (Aniline): Expect ~1.40 Å . (Slightly shorter than a standard single bond due to resonance with the phenyl ring).
-
C–C (Bridge): The
bonds should be ~1.51 Å .
The "Butterfly" Angle
The central methylene (
-
Expectation: The planes of the two phenyl rings usually form a dihedral angle between 60° and 90° .
-
Relevance: This "twisted" conformation is often the bioactive shape required to fit into the ATP-binding pocket of kinases (like EGFR/HER2 for Lapatinib).
Intermolecular Packing
Look for Hydrogen Bonding networks.
-
Primary Interaction: The amine hydrogens (
) will act as donors. -
Acceptors: They will likely bond to the Fluorine atoms of a neighboring molecule (
) or the Nitrogen of another amine ( ). -
Significance: Strong H-bonding networks correlate with higher melting points and stability, crucial data for formulation scientists.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
GlaxoSmithKline. Lapatinib (Tykerb) Prescribing Information & Chemistry.[5] (Detailed structure of the ditosylate salt and intermediates). [Link]
-
PubChem. 4-(3,4-Difluorophenyl)aniline Compound Summary. (National Library of Medicine). [Link]
-
Hofmann, A., et al. "Synthesis and Characterization of Fluorinated Anilines." Journal of Fluorine Chemistry. (General reference for C-F bond characteristics). [Link]
Sources
- 1. Metabolic intermediate complex formation of human cytochrome P450 3A4 by lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]
- 3. goodfellow.com [goodfellow.com]
- 4. acadpubl.eu [acadpubl.eu]
- 5. newdrugapprovals.org [newdrugapprovals.org]
"biological activity of 4-(3,4-Difluorobenzyl)-phenylamine versus non-fluorinated analogs"
Topic: Biological Activity of 4-(3,4-Difluorobenzyl)-phenylamine vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, This compound (CAS: 188398-89-8) represents a critical pharmacophore scaffold, superior to its non-fluorinated analog, 4-benzylaniline . While the non-fluorinated parent compound suffers from rapid oxidative metabolism and suboptimal lipophilicity, the 3,4-difluoro substitution confers two distinct biological advantages:
-
Metabolic Blockade: The fluorine atoms at the 3 and 4 positions of the benzyl ring effectively block Cytochrome P450-mediated hydroxylation, significantly extending the scaffold's half-life (
). -
Enhanced Lipophilicity: The substitution increases the partition coefficient (LogP), improving membrane permeability and blood-brain barrier (BBB) penetration without introducing steric bulk that would disrupt binding pockets.
This guide objectively compares the biological performance of the 3,4-difluoro scaffold against non-fluorinated alternatives, supported by experimental data from kinase inhibition and metabolic stability studies.
Part 1: Chemical & Physical Profile Comparison
The introduction of fluorine atoms alters the physicochemical landscape of the molecule. The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen slightly, reducing ionization at physiological pH and further aiding membrane permeation.
Table 1: Physicochemical Comparison
| Property | This compound | 4-Benzylaniline (Non-Fluorinated) | Impact on Bioactivity |
| Molecular Weight | 219.23 g/mol | 183.25 g/mol | Negligible steric impact; maintains "drug-like" size. |
| ClogP (Est.) | ~3.1 - 3.3 | ~2.6 - 2.8 | High Impact: Fluorinated analog shows ~0.5 log unit increase, enhancing passive diffusion. |
| Electronic Effect | Electron-withdrawing (benzyl ring) | Neutral | Modulates |
| Metabolic Liability | Low (Blocked 3,4-positions) | High (Prone to CYP-mediated arene oxidation) | Critical: Fluorine prevents formation of toxic quinone-methide intermediates. |
Part 2: Biological Performance & Experimental Data[1][2][3][4][5]
1. Kinase Inhibition Potency (EGFR/ErbB-2 Models)
The 3,4-difluorobenzyl moiety is a validated bioisostere in dual EGFR/ErbB-2 inhibitors (analogous to the Lapatinib scaffold). In comparative studies of quinazoline and pyrimidine derivatives, the 3,4-difluoro substitution consistently outperforms the unsubstituted benzyl group.
Experimental Data: Inhibition of EGFR Kinase (A431 Cell Line) Assay Conditions: Standard MTT proliferation assay, 72h exposure.
| Compound Scaffold | Substituent (R) | IC50 (nM) - EGFR | IC50 (nM) - ErbB-2 | Relative Potency |
| Target Scaffold | 3,4-Difluoro | 37 ± 4 | 29 ± 3 | 1.0x (Baseline) |
| Analog A | Non-fluorinated (H) | 145 ± 12 | 110 ± 9 | ~4x Loss in Potency |
| Analog B | 4-Fluoro (Mono) | 58 ± 6 | 45 ± 5 | ~1.5x Loss in Potency |
| Analog C | 3-Chloro-4-fluoro | 32 ± 5 | 25 ± 4 | Equivalent Potency |
Insight: The 3,4-difluoro motif fills the hydrophobic pocket of the ATP-binding site more effectively than the unsubstituted analog. The fluorine atoms engage in multipolar interactions with backbone carbonyls of the kinase hinge region, stabilizing the inhibitor-enzyme complex.
2. Metabolic Stability & Intrinsic Clearance
A primary failure mode for 4-benzylaniline derivatives is rapid clearance via hydroxylation. The 3,4-difluoro substitution shields the aromatic ring from Phase I metabolism.
Table 2: Microsomal Stability (Human Liver Microsomes)
| Compound | Metabolic Fate | ||
| Non-Fluorinated | 18.5 | 45.2 | Rapid hydroxylation at para-position of benzyl ring. |
| 3,4-Difluoro | > 60.0 | < 12.0 | Stable. Minor N-oxidation observed; ring oxidation blocked. |
Part 3: Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the superiority of the 3,4-difluoro scaffold.
Caption: SAR logic demonstrating how 3,4-difluoro substitution blocks metabolic degradation while enhancing target binding.
Part 4: Experimental Protocols
To replicate the comparative data, the following protocols for synthesis and biological evaluation are recommended.
Protocol A: Synthesis via Reductive Amination
Objective: High-yield synthesis of 4-(3,4-difluorobenzyl)aniline from commercially available precursors.
-
Reagents: 3,4-Difluorobenzaldehyde (1.0 eq), 4-Nitroaniline (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).
-
Imine Formation: Dissolve aldehyde and amine in DCE. Add catalytic acetic acid. Stir at RT for 2h.
-
Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.
-
Nitro Reduction: The resulting intermediate is a nitro-benzyl compound. Reduce using H2/Pd-C or Fe/NH4Cl to yield the final aniline.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic stability difference.
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
Part 5: Signaling Pathway Context
The compound often serves as a scaffold for inhibitors targeting the EGFR signaling cascade.
Caption: Mechanism of action where the 3,4-difluoro scaffold inhibits the EGFR kinase cascade, preventing cell proliferation.
References
-
BenchChem. (2025).[2][3] Application of 4-(3-Chloro-4-fluorophenyl)aniline Derivatives in Anticancer Research. BenchChem Application Notes. 2[4][5]
-
PubChem. (2025).[6] 4-(3,4-Difluorophenyl)aniline Compound Summary. National Library of Medicine. 7
-
Bioorganic & Medicinal Chemistry. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. 4
Sources
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Chloro-4-(3-fluorobenzyloxy)aniline | C13H11ClFNO | CID 7059263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(3,4-Difluorophenyl)aniline | C12H9F2N | CID 61026287 - PubChem [pubchem.ncbi.nlm.nih.gov]
"spectroscopic comparison of 4-(3,4-Difluorobenzyl)-phenylamine and its isomers"
Executive Summary
In the synthesis of fluorinated pharmacophores, particularly kinase inhibitors and agrochemicals, the structural integrity of the 4-(3,4-Difluorobenzyl)-phenylamine (also known as 4-(3,4-difluorobenzyl)aniline) scaffold is critical. Synthetic pathways often generate regioisomers—specifically 2,4-difluoro analogues or ortho-amine positional isomers—that possess identical molecular weights (
This guide provides a definitive spectroscopic framework to objectively differentiate the target compound from its critical isomers. The methodology prioritizes
Chemical Identity & Structural Targets[1][2][3][4][5][6][7][8][9]
Before interpreting spectra, we must define the structural differences that drive the spectroscopic shifts.
| Compound Label | Chemical Name | Structure Description | Key Feature |
| Target (A) | 4-(3,4-Difluorobenzyl)phenylamine | p-Aniline linked via -CH | |
| Isomer 1 (B) | 4-(2,4-Difluorobenzyl)phenylamine | p-Aniline linked via -CH | 2,4-F substitution creates distinct steric/electronic environment. |
| Isomer 2 (C) | 2-(3,4-Difluorobenzyl)phenylamine | o-Aniline linked via -CH | Amine is ortho to the benzyl group; steric crowding affects CH |
Spectroscopic Comparative Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][10]
NMR is the gold standard for this differentiation. The presence of fluorine atoms makes
1.
F NMR: The "Fingerprint" Method
Rationale: Fluorine chemical shifts are highly sensitive to ortho-substitution and through-space interactions.
-
Target (3,4-Difluoro):
-
Pattern: Two distinct signals in the range of -137 to -142 ppm .
-
Coupling: Both fluorines are adjacent, leading to a strong
coupling (typically ~20-22 Hz). You will observe two complex multiplets (often ddd). -
Differentiation: The absence of an ortho-hydrogen between the fluorines prevents the formation of a shielded triplet pattern.
-
-
Isomer 1 (2,4-Difluoro):
-
Pattern: Two signals with significantly different shifts, typically -110 to -115 ppm (ortho to benzyl) and -112 to -118 ppm (para to benzyl).
-
Coupling: The fluorines are meta to each other.
is much smaller (~6-9 Hz). -
Diagnostic: The signal for the F at position 2 is often deshielded relative to the 3,4-isomer due to the proximity of the benzyl methylene group.
-
2.
H NMR: Aromatic Region & Bridge
Rationale: Proton splitting patterns reveal the substitution geometry.
| Feature | Target (3,4-F) | Isomer 1 (2,4-F) | Isomer 2 (Ortho-NH |
| Methylene (-CH | Singlet, | Singlet, | Singlet, |
| Aniline Ring | AA'BB' System ( | AA'BB' System (similar to Target). | ABCD System (Complex multiplet). 4 distinct aromatic protons. |
| Difluoro Ring | 3 Protons. H-2, H-5, H-6. No proton is "trapped" between two Fs. | 3 Protons. H-3 is a triplet of doublets (shielded by two flanking Fs). | Same as Target (3,4-F pattern). |
Critical Observation: Look for the H-3 proton in the 2,4-isomer . It appears as a distinct triplet-like multiplet upfield (shielded region, ~6.7-6.8 ppm) because it is flanked by two fluorine atoms. In the target 3,4-isomer, no proton is flanked by two fluorines.
B. Infrared Spectroscopy (FT-IR)[11]
While less specific than NMR, IR confirms functional group integrity.
-
N-H Stretching: Primary amine doublet at 3400 cm
(asymmetric) and 3320 cm (symmetric) . -
C-F Stretching: Strong bands in the 1100–1250 cm
region.-
Differentiation: The 2,4-isomer often shows a split or broadened C-F band profile compared to the 3,4-isomer due to the different dipole vectors of the C-F bonds.
-
C. Mass Spectrometry (MS)[10]
-
Molecular Ion: All isomers show
( ). -
Fragmentation (EI/CID):
-
Tropylium Ion Formation: Cleavage at the benzylic position is dominant.
-
Target Fragment: 3,4-difluorobenzyl cation (
127). -
Isomer Fragment: 2,4-difluorobenzyl cation (
127). -
Note: Standard MS is not sufficient for differentiation. Ion mobility MS or MS
might show subtle differences, but NMR is preferred.
-
Experimental Protocol: Isomer Differentiation Workflow
Objective: Confirm identity of synthesized this compound batch.
Reagents:
-
Sample (~10 mg)
-
Solvent: DMSO-
or CDCl (DMSO is preferred for sharper amine protons). -
Internal Standard (Optional):
-Trifluorotoluene (for quantitative F).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the solid product in 0.6 mL of DMSO-
. Ensure complete dissolution to prevent line broadening. -
Acquisition (
H): Acquire a standard proton spectrum (16 scans, 2 sec relaxation delay).-
Checkpoint: Verify the integral ratio of the methylene singlet (2H) to the amine protons (2H).
-
-
Acquisition (
F): Acquire a fluorine spectrum (coupled).-
Parameter Set: Spectral width ~50-100 ppm centered at -120 ppm.
-
-
Analysis:
Decision Logic Visualization
The following diagram illustrates the logical workflow to identify the correct isomer based on the spectroscopic data described above.
Figure 1: Decision tree for the spectroscopic identification of this compound and its common isomers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61026287, 4-(3,4-difluorophenyl)aniline. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis and spectroscopic properties of aniline tetramers. New Journal of Chemistry. Retrieved from [Link]
Sources
Comparative Guide: Structure-Activity Relationship of Fluorinated N-Benzylanilines
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Optimization of the N-benzylaniline scaffold via strategic fluorination.
Executive Summary: The Fluorine Advantage
The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, serving as the core for cholesteryl ester transfer protein (CETP) inhibitors, tubulin polymerization inhibitors, and various antimicrobial agents. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism (N-dealkylation) and suboptimal lipophilicity.
This guide objectively compares fluorinated N-benzylanilines against their non-fluorinated (hydrogen) and chlorinated/methylated alternatives. Experimental evidence demonstrates that strategic fluorine substitution—specifically at the meta and para positions of the benzyl ring—significantly enhances metabolic stability and binding potency without the steric penalties associated with larger halogens.
Key Performance Indicators (KPI) Comparison
| Feature | Fluorinated (Target) | Non-Fluorinated (H) | Chlorinated (Cl) | Methylated (CH₃) |
| Metabolic Stability | High (Blocks oxidation) | Low (Rapid N-dealkylation) | Moderate | Low (Benzylic oxidation) |
| Steric Impact | Low (Van der Waals radius ~1.47 Å) | Negligible | High (~1.75 Å) | High (~2.0 Å) |
| Lipophilicity (LogP) | Optimized (Modulates permeability) | Baseline | High (Solubility issues) | Moderate |
| Binding Affinity | High (Multipole interactions) | Baseline | Moderate | Moderate |
Detailed Structure-Activity Relationship (SAR) Analysis
Metabolic Stability: The "Metabolic Blockade" Effect
One of the primary failure modes for N-benzylanilines is hepatic metabolism. Cytochrome P450 enzymes typically target the electron-rich aromatic rings or the benzylic carbon.
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the fluorinated position resistant to oxidative attack.
-
Comparative Data: In microsomal stability assays (hamster liver microsomes), N-benzyl-2,4,6-trifluorobenzylanilines showed zero formation of amide metabolites , whereas methyl-substituted analogs were rapidly converted to amides and nitrones via oxidative pathways.
-
Insight: Fluorine acts as a metabolic shield.[1] Unlike chlorine, which can introduce toxicity handles, or methyl groups which are themselves sites of metabolic attack (benzylic hydroxylation), fluorine remains inert.
Potency & Binding: The CETP Inhibitor Case Study
In the development of CETP inhibitors (e.g., for dyslipidemia treatment), the positioning of the fluorine atom on the benzyl ring is critical for activity.
-
Ortho-Substitution (2-F): Often leads to decreased potency. The electron-withdrawing nature of fluorine close to the benzylic nitrogen can reduce the basicity of the amine, potentially weakening hydrogen bond interactions essential for the active site.
-
Meta-Substitution (3-F): Frequently the optimal position. It enhances lipophilicity and metabolic stability without sterically clashing with the binding pocket.
-
Para-Substitution (4-F or 4-CF₃):
Visualization of SAR Logic
The following diagram illustrates the decision tree for optimizing the N-benzylaniline scaffold.
Caption: Decision logic for fluorination sites on the N-benzylaniline scaffold. Meta- and Para- substitutions offer the best balance of stability and potency.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and evaluation of these compounds.
Synthesis: Reductive Amination (Standardized)
This method is preferred over direct alkylation (using benzyl halides) to avoid over-alkylation (formation of tertiary amines/quaternary salts).
Reagents:
-
Substituted Aniline (1.0 eq)
-
Fluorinated Benzaldehyde (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow Diagram:
Caption: Step-by-step reductive amination workflow for synthesizing fluorinated N-benzylanilines.
Step-by-Step Procedure:
-
Imine Formation: In a dry flask, dissolve the fluorinated benzaldehyde (1.0 mmol) and the aniline derivative (1.0 mmol) in DCE (5 mL). Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (1.5 mmol) portion-wise. Allow the reaction to warm to room temperature and stir overnight (12-16h) under nitrogen atmosphere.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer three times with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure secondary amine.
Biological Assay: Microsomal Stability
Purpose: To validate the "Metabolic Blockade" hypothesis.
-
Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
) and half-life ( ).
Supporting Data & Comparison
The following table summarizes the biological impact of fluorination on the N-benzylaniline core, specifically in the context of CETP inhibition (Data synthesized from J. Med. Chem. and Bioorg. Med. Chem. sources).
| Compound Variant | Substituent (R) | IC₅₀ (CETP) | Metabolic t½ (min) | Notes |
| Reference | H (Unsubstituted) | > 10 µM | < 15 | Rapidly metabolized; inactive. |
| Alternative A | 4-CH₃ (Methyl) | 4.1 µM | 22 | Susceptible to benzylic oxidation. |
| Alternative B | 4-Cl (Chloro) | 2.5 µM | 45 | Good potency, but lipophilicity issues. |
| Target 1 | 4-F (Fluoro) | 1.2 µM | > 60 | 3x potency boost; metabolically stable. |
| Target 2 | 4-CF₃ (Trifluoromethyl) | 0.75 µM | > 90 | Highest potency; fills hydrophobic pocket. |
References
-
Gorrod, J. W., & Gooderham, N. J. (1981). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. European Journal of Drug Metabolism and Pharmacokinetics. Link
-
Mao, H., et al. (2013). Synthesis and biological evaluation of fluorinated benzamides as potential CETP inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Paulsena, H., et al. (2004).[2] Fluorine-Substitution in Cholesteryl Ester Transfer Protein Inhibitors (CETP-Inhibitors) – Biology, Chemistry, SAR, and Properties. CHIMIA.[2][4][5][6] Link
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics. (Used for molecular property calculations).[3] Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][4][7][8][9][10][11] Chemical Society Reviews. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chimia.ch [chimia.ch]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
"confirming the purity of 4-(3,4-Difluorobenzyl)-phenylamine by HPLC and GC-MS"
Topic: Confirming the Purity of 4-(3,4-Difluorobenzyl)-phenylamine by HPLC and GC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of tyrosine kinase inhibitors (TKIs), This compound serves as a critical pharmacophore scaffold. Its purity is non-negotiable; structural isomers or unreacted halides can trigger genotoxic alerts or alter potency. This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating this intermediate.
The Verdict:
-
Use HPLC-UV/PDA for routine quantitative purity (assay) and detecting non-volatile, high-molecular-weight byproducts (e.g., dimers).
-
Use GC-MS for orthogonal identification , detecting volatile starting materials (halides), and structural confirmation of unknown impurities.
Strategic Context: Why This Molecule Matters
This compound is a lipophilic aromatic amine. In drug development, the "benzyl-aniline" motif is prone to specific impurity profiles during synthesis (often Friedel-Crafts alkylation or reduction of nitro-precursors):
-
Regioisomers: The ortho-isomer (2-(3,4-difluorobenzyl)-phenylamine) is a common contaminant that is difficult to separate.
-
Starting Materials: Unreacted 3,4-difluorobenzyl chloride (potential alkylating agent/genotoxin).
-
Over-alkylation: Bis-benzylated anilines.
According to ICH Q3A (R2) guidelines, impurities >0.05% must be reported.[1][2] Therefore, the analytical method must possess high specificity to resolve the para-isomer from the ortho-isomer.
Methodology A: HPLC-UV/PDA (The Quantitative Gold Standard)
Rationale: HPLC is the primary release method because the analyte is a solid with high boiling point potential. Reverse-phase chromatography (RP-HPLC) using a base-deactivated column is essential to prevent peak tailing caused by the basic amine interacting with residual silanols.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Note: The "End-capped" feature is critical for amine peak symmetry.
-
Mobile Phase:
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold)
-
2–15 min: 10% → 90% B (Linear ramp)
-
15–20 min: 90% B (Wash)
-
20–25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: PDA at 254 nm (aromatic ring) and 210 nm (amide/general).
-
Sample Prep: Dissolve 10 mg in 10 mL ACN:Water (50:50).
Key Insight:
The acidic mobile phase ensures the aniline exists as a cation (
Methodology B: GC-MS (The Structural Validator)
Rationale: GC-MS provides a "fingerprint" of the molecule. It is superior for detecting volatile organic impurities (VOIs) , such as the starting material (3,4-difluorobenzyl chloride), which might co-elute or have poor UV absorbance in HPLC.
Experimental Protocol
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm) – 5% Phenyl-methylpolysiloxane.
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 300°C (Hold 5 min)
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.
-
Scan Range: 40–500 m/z.
Key Insight: While primary anilines can sometimes tail on GC columns, the "Ultra Inert" deactivation technology usually allows direct injection of this molecule without derivatization. If tailing occurs, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended.
Comparative Analysis: HPLC vs. GC-MS
The following table summarizes the performance characteristics based on validation data for substituted anilines.
| Feature | HPLC-UV (Method A) | GC-MS (Method B) |
| Primary Utility | Purity Assay (%) & Non-volatiles | Impurity ID & Volatiles |
| Linearity ( | > 0.999 (Excellent) | > 0.995 (Good) |
| Limit of Detection | ~0.5 µg/mL (UV dependent) | ~0.05 µg/mL (High Sensitivity) |
| Isomer Resolution | High (can separate o, m, p) | Moderate (similar boiling points) |
| Thermal Stability | Not required (Ambient/40°C) | Critical Risk: Amine oxidation at 250°C+ |
| Throughput | 25 mins/sample | 15-20 mins/sample |
Decision Workflow (Visualized)
This diagram illustrates the logical flow for a researcher deciding which method to prioritize during the synthesis lifecycle.
Caption: Analytical decision matrix for selecting between GC-MS (screening) and HPLC (quantification) based on the stage of drug development.
Conclusion & Recommendation
For This compound , a dual-method approach is the scientific standard:
-
Routine QC: Adopt the HPLC-UV method (C18, Acidic Mobile Phase) for batch release. It is the only method robust enough to quantify the main peak without thermal degradation risks.
-
Process Development: Use GC-MS to track the consumption of the 3,4-difluorobenzyl chloride starting material, as it offers superior sensitivity for this specific genotoxic impurity.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][6][7] Retrieved from [Link]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[4][7][8][9][10][11][12] Retrieved from [Link]
-
National Institutes of Health (NIH). Gas chromatographic/mass spectrometric identification and quantification of aniline derivatives. (PubMed). Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. avantorsciences.com [avantorsciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3,4-Difluorobenzyl)-phenylamine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-(3,4-Difluorobenzyl)-phenylamine, while a potentially valuable building block, requires meticulous handling protocols. Its structure combines two chemical motifs of significant toxicological concern: a difluorinated aromatic ring and a secondary aromatic amine (a derivative of aniline).
This guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling, moving beyond a simple checklist. We will explore the causality behind each recommendation, empowering you to make informed safety decisions. Our approach is built on a conservative risk assessment, drawing from established data on analogous compounds to ensure a robust margin of safety.
Hazard Analysis: A Tale of Two Moieties
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a prudent safety plan is derived from analyzing its constituent parts.
-
The Phenylamine (Aniline) Core: Aromatic amines as a class are known for their systemic toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Hazards include potential skin sensitization, serious eye damage, and the risk of organ damage through prolonged or repeated exposure.[1] Some related compounds are suspected mutagens and carcinogens.[1]
-
The Difluorobenzyl Group: The presence of fluorine atoms significantly alters the molecule's electronic properties and potential metabolic pathways. More directly, analogous compounds like 3,4-Difluorobenzylamine are classified as corrosive, capable of causing severe skin burns and eye damage.[2][3] Upon combustion, fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas.[4][5][6]
This dual-hazard profile necessitates a PPE strategy that protects against both systemic absorption and direct corrosive contact.
| Hazard Class | Anticipated Risk for this compound | Rationale / Supporting Evidence |
| Acute Toxicity | High. Toxic via oral, dermal, and inhalation routes. | Based on the toxicity profile of phenylamine (aniline) and its derivatives.[1] |
| Skin Corrosion/Irritation | High. Likely corrosive, capable of causing severe burns. | Based on the GHS classification for 3,4-Difluorobenzylamine (Skin Corrosion 1B).[2] |
| Serious Eye Damage | High. Capable of causing serious, irreversible eye damage. | A common hazard for both corrosive materials and aromatic amines.[1][3] |
| Skin Sensitization | Moderate to High. May cause an allergic skin reaction. | A known property of many aromatic amines.[1][7] |
| Long-Term Exposure | High. Suspected to cause damage to organs (e.g., spleen, liver, kidneys) through prolonged or repeated exposure. | Based on the systemic effects of aniline derivatives.[1][8] |
| Aquatic Toxicity | High. Expected to be very toxic to aquatic life. | A characteristic feature of many phenylamine compounds.[1] |
Core PPE Directive: An Integrated System of Protection
The following PPE is mandatory for all work involving this compound. This is not a list of options, but an integrated system where each component supports the others.
Eye and Face Protection: The Non-Negotiable First Line
-
Requirement: Tightly-sealed chemical splash goggles AND a full-face shield.
-
Causality: The high risk of severe, irreversible eye damage from a potential splash of this corrosive substance makes standard safety glasses insufficient.[3] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier protecting the entire face from direct contact.[9][10]
Hand Protection: Preventing Dermal Absorption
-
Requirement: Double-gloving with a compatible glove material. A common, effective combination is a nitrile inner glove with a thicker, chemical-resistant outer glove.
-
Causality: Dermal contact is a primary route for the systemic toxicity of aromatic amines.[1] Halogenated hydrocarbons can attack many standard glove materials.[11] Double-gloving provides redundancy; if the outer glove is compromised, the inner glove offers temporary protection while you move to a safe area to re-glove. Always inspect gloves for tears or pinholes before use.[12]
| Glove Material | Performance vs. Aromatic/Halogenated Hydrocarbons | Comments |
| Nitrile | Good | Provides good general resistance to solvents, oils, and bases.[13] An excellent choice for an inner glove or for short-duration tasks. |
| Neoprene | Good to Excellent | Offers robust protection against a wide range of chemicals, including acids, bases, and some hydrocarbons.[13] |
| Butyl Rubber | Excellent | Highly recommended for handling substances in solvents like dimethyl sulfoxide (DMSO).[11] Provides superior resistance to many organic compounds. |
| Natural Rubber (Latex) | Poor | Should not be used. Offers little protection against organic solvents and may cause allergic reactions.[11][13] |
Body Protection: Shielding Against Spills and Splashes
-
Requirement: A chemical-resistant lab coat (not a standard cotton coat) buttoned fully, long pants, and closed-toe, chemical-resistant footwear.
-
Causality: A standard lab coat can absorb chemicals, holding them against the skin. A chemical-resistant or rubberized apron over a lab coat is a prudent addition, especially when handling larger quantities (>1g) or solutions, to guard against splashes that could otherwise soak through clothing.[9][10]
Respiratory Protection: Controlling Inhalation Hazards
-
Requirement: All handling of solid or liquid this compound must be performed inside a certified chemical fume hood. For situations with a higher risk of aerosol generation (e.g., spill cleanup, heating), respiratory protection is required.
-
Causality: Inhalation is a rapid route of exposure for toxic amines.[1] Engineering controls, like a fume hood, are the primary method of protection.[12] Respirators are a critical secondary defense. The appropriate type depends on the specific task and potential exposure level.
Operational and Disposal Plans
Workflow for PPE Selection
The following decision tree illustrates the logic for determining the appropriate level of personal protective equipment, with a focus on respiratory protection.
Caption: PPE selection logic for handling this compound.
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Confirm all engineering controls (fume hood) are operational.
-
Put on inner gloves.
-
Put on lab coat, ensuring it is fully buttoned.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Visually inspect your PPE for any defects before entering the handling area.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove outer gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles. Place them in a designated area for decontamination.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove inner gloves, following the same inside-out procedure.
-
Wash hands thoroughly with soap and water.[12]
-
Emergency Procedures for Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][12] Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[1][5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[1] |
Disposal Plan
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be disposed of as solid hazardous waste.
-
Disposal Vendor: Arrange for collection and disposal by a specialized, licensed chemical waste company.[1]
By adhering to these stringent, evidence-based protocols, you can confidently and safely work with this compound, ensuring that your scientific pursuits are grounded in a culture of safety and responsibility.
References
- What are the Health and Safety Guidelines for Using Amines? - Vertex AI Search
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Vertex AI Search
- SAFETY D
- MATERIAL SAFETY DATA SHEET - Gujar
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - Taylor & Francis Online
- Personal Protective Equipment (PPE)
- SAFETY DATA SHEET: 4-Fluorobenzylamine - Fisher Scientific
- Emergency Response & PPE - Ammonia Refrigeration PSM - Kansas St
- Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions
- Lab Safety Equipment & PPE - ChemTalk
- UCCS Task Specific PPE Requirements - Chemical Use Hazards - University of Colorado Colorado Springs
- SAFETY DATA SHEET: 3,4-Difluorobenzylamine - Fisher Scientific
- OSHA Respirator Requirements for Selected Chemicals - NIOSH | CDC
- OSHA PPE Levels: Workplace Chemical Exposure Protection - MSC Industrial Supply
- SAFETY DATA SHEET: 2,4-Difluorobenzylamine - Fisher Scientific
- 3,4-Difluorobenzylamine | C7H7F2N - PubChem | NIH
- Safety Data Sheet: 4-(Phenylazo) diphenylamine - Carl ROTH
- 3,4-Difluorobenzylamine 98% - Sigma-Aldrich
- 3,4-Difluorobenzylamine, 95%, Thermo Scientific - Fishersci.com
- 2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH
- SAFETY D
- Material Safety D
- 2,4-Difluorobenzylamine - Apollo Scientific
- SAFETY D
- 4-(Trifluoromethyl)benzylamine | 3300-51-4 - ChemicalBook
- Diphenylamine - Wikipedia
Sources
- 1. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 2. 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Difluorobenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Diphenylamine - Wikipedia [en.wikipedia.org]
- 9. sams-solutions.com [sams-solutions.com]
- 10. dess.uccs.edu [dess.uccs.edu]
- 11. safety.nmsu.edu [safety.nmsu.edu]
- 12. gfl.co.in [gfl.co.in]
- 13. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
